molecular formula C12H21NO2 B13198065 7,9-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid

7,9-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid

カタログ番号: B13198065
分子量: 211.30 g/mol
InChIキー: PYZHAMRFBXJPNP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7,9-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid is a useful research compound. Its molecular formula is C12H21NO2 and its molecular weight is 211.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7,9-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7,9-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C12H21NO2

分子量

211.30 g/mol

IUPAC名

7,9-dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid

InChI

InChI=1S/C12H21NO2/c1-8-3-9(2)5-12(4-8)7-13-6-10(12)11(14)15/h8-10,13H,3-7H2,1-2H3,(H,14,15)

InChIキー

PYZHAMRFBXJPNP-UHFFFAOYSA-N

正規SMILES

CC1CC(CC2(C1)CNCC2C(=O)O)C

製品の起源

United States
Foundational & Exploratory

Physicochemical Properties and Application of 7,9-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the modern landscape of drug discovery, the pharmaceutical industry has increasingly prioritized the integration of spirocyclic scaffolds to escape the limitations of "flatland" chemistry[1]. As a Senior Application Scientist, I frequently observe that planar, heavily aromatic molecules suffer from poor aqueous solubility and high attrition rates in clinical trials due to off-target toxicities. Spirocyclic systems, such as the azaspiro[4.5]decane core, offer unique three-dimensionality that enhances target specificity and improves pharmacokinetic (PK) profiles[2].

This technical whitepaper provides an in-depth analysis of 7,9-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid (CAS: 251461-82-2). By dissecting its physicochemical properties, structural dynamics, and synthetic workflows, this guide serves as a comprehensive resource for medicinal chemists looking to leverage this conformationally restricted amino acid bioisostere.

Structural Dynamics: The "Locked" Conformation

The true value of 7,9-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid lies in its precise spatial geometry. The molecule consists of a 6-membered (cyclohexane-like) ring and a 5-membered (pyrrolidine-like) ring joined at a single spiro carbon (C5).

The Causality of Substitution: The addition of methyl groups at the 7 and 9 positions is not merely decorative. In an unsubstituted spiro[4.5]decane system, the 6-membered ring undergoes rapid chair-to-chair flipping. However, the 7,9-dimethyl substitution forces the ring to adopt a single, highly favored chair conformation to minimize severe 1,3-diaxial steric clashes. This energetic preference "locks" the entire spirocyclic system into a rigid 3D vector. Consequently, when this scaffold is incorporated into a drug candidate, the entropic penalty upon binding to a target protein is drastically reduced, often leading to a significant boost in binding affinity.

G A 7,9-Dimethyl-2-azaspiro [4.5]decane Scaffold B High Fsp³ Character (100% sp³ carbons) A->B C Steric Shielding (7,9-Dimethyl groups) A->C D Conformational Rigidity (Spirocyclic Core) A->D E Enhanced Aqueous Solubility & Lower Toxicity B->E F Reduced CYP450 Metabolism (Increased Half-life) C->F G High Target Selectivity (Defined 3D Vector) D->G

Fig 1. Structural dynamics and pharmacokinetic advantages of the 7,9-dimethyl spirocyclic scaffold.

Physicochemical Profiling

Understanding the baseline physicochemical parameters is critical for predicting how this building block will behave in physiological environments. The table below summarizes the core metrics. Because the molecule contains both a secondary amine and a carboxylic acid, it exists predominantly as a zwitterion at physiological pH (7.4).

Table 1: Physicochemical Properties

PropertyValue / DescriptionImpact on Drug Design
Molecular Formula C₁₂H₂₁NO₂Optimal low-molecular-weight building block.
Molecular Weight 211.30 g/mol Leaves ample "weight budget" for further derivatization.
Fraction sp³ (Fsp³) 1.00 (100%)Maximizes 3D character; drastically improves aqueous solubility.
Topological Polar Surface Area ~ 49.3 ŲExcellent for membrane permeability and CNS penetration.
Estimated pKa (Amine) ~ 9.5Protonated at physiological pH; acts as a strong H-bond donor.
Estimated pKa (Acid) ~ 4.5Deprotonated at physiological pH; highly reactive for coupling.

Strategic Derivatization: Overcoming Steric Hurdles

To synthesize libraries based on this scaffold, the amine is typically protected as a tert-butyl carbamate (Boc), yielding 2-[(tert-butoxy)carbonyl]-7,9-dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid (CAS: 2172113-11-8), which is commercially available and shelf-stable[3].

Protocol 1: Self-Validating High-Throughput Amide Coupling

Coupling an amine to the C4-carboxylic acid of this spirocycle is notoriously difficult due to the steric bulk of the adjacent C5 spiro center. Standard coupling reagents like EDC/HOBt often fail. The following protocol utilizes HATU to overcome this energy barrier, incorporating a self-validating analytical step to prevent reagent waste.

Reagents: Boc-protected spiro acid (1.0 eq), HATU (1.2 eq), DIPEA (3.0 eq), Target Amine (1.1 eq), Anhydrous DMF.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of the Boc-protected spiro acid in 5 mL of anhydrous DMF under an inert nitrogen atmosphere.

  • Base Addition: Add 3.0 mmol of DIPEA.

    • Causality: The excess base ensures complete deprotonation of the sterically hindered carboxylic acid and neutralizes any hydrochloride salts present in the target amine.

  • Activation: Add 1.2 mmol of HATU and stir for 15 minutes at room temperature.

    • Causality: Pre-activation is non-negotiable here. HATU rapidly forms a highly reactive OAt (7-azabenzotriazole) ester, which is small and electrophilic enough to bypass the steric shielding of the spiro core.

  • Self-Validation (Critical Checkpoint): Withdraw a 1 µL aliquot, dilute in 50 µL of methanol, and inject into an LC-MS.

    • Logic: Do not proceed until the mass of the active OAt ester is confirmed. If unreacted acid remains, extend the activation time. This prevents the waste of expensive, complex amine building blocks.

  • Nucleophilic Attack: Once activation is confirmed, add 1.1 mmol of the target amine. Stir for 2–4 hours.

  • Deprotection: Following standard aqueous workup, treat the isolated intermediate with 20% TFA in DCM for 1 hour to remove the Boc group, yielding the final bioactive scaffold.

G Step1 1. Boc-Protected Spiro Acid (Starting Material) Step2 2. HATU / DIPEA Activation (Overcomes Steric Hindrance) Step1->Step2 Step3 3. Amine Nucleophile Addition (Forms Spirocyclic Amide) Step2->Step3 Control In-Process Control: LC-MS Monitoring (Target Mass + OAt) Step2->Control Step4 4. TFA / DCM Deprotection (Removes Boc Group) Step3->Step4 Step5 5. Final Bioactive Scaffold (Ready for Screening) Step4->Step5

Fig 2. Self-validating high-throughput amide coupling workflow for sterically hindered spiro acids.

Metabolic Stability & Pharmacokinetics

Azaspiro[4.5]decane derivatives have demonstrated significant utility in targeting central nervous system (CNS) receptors and enzymes, including fatty acid amide hydrolase (FAAH)[4]. A primary reason for this success is their resistance to Phase I metabolism. Flat aromatic rings are highly susceptible to Cytochrome P450 (CYP) oxidation. In contrast, the 7,9-dimethyl groups on this spiro scaffold act as a physical shield, sterically blocking CYP enzymes from accessing the vulnerable C-H bonds of the cyclohexane ring.

Table 2: Comparative Pharmacokinetic Advantages

ParameterTraditional Flat Aromatic Scaffold7,9-Dimethyl Spirocyclic Scaffold
Aqueous Solubility Typically Poor (< 10 µg/mL)Excellent (> 100 µg/mL) due to high Fsp³
CYP450 Liability High (Rapid aromatic hydroxylation)Low (Steric shielding by methyl groups)
hERG Inhibition High risk (Pi-stacking interactions)Minimal risk (Lack of aromaticity)
Protocol 2: In Vitro Human Liver Microsome (HLM) Stability Assay

To empirically validate the metabolic resistance of your synthesized spiro-derivative, employ this self-validating HLM assay.

Reagents: Pooled Human Liver Microsomes (20 mg/mL), NADPH Regenerating System, PBS (pH 7.4), Ice-cold Acetonitrile containing Internal Standard (IS).

Step-by-Step Methodology:

  • Preparation: Prepare a 1 µM solution of the spiro-compound in PBS containing 0.5 mg/mL HLM.

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation: Initiate the reaction by adding the NADPH regenerating system.

    • Causality: NADPH is the obligate electron donor for CYP450 enzymes. Adding it last ensures the metabolic reaction starts precisely at t=0 , allowing for accurate half-life calculation.

  • Time-Course Sampling: At precise intervals (0, 15, 30, and 60 minutes), remove 50 µL aliquots and immediately quench them in 150 µL of ice-cold acetonitrile containing the IS.

    • Causality: The cold organic solvent instantly denatures the CYP proteins, halting metabolism and precipitating the proteins for clean LC-MS/MS analysis.

  • Self-Validation (Control Logic): Run parallel incubations with Verapamil (positive control for rapid clearance) and Warfarin (negative control for high stability).

    • Logic: If Verapamil is not rapidly degraded, the HLM batch is inactive, and the assay must be voided. If Warfarin degrades, the system is contaminated. This ensures total trust in the stability data generated for the spiro-compound.

Conclusion

The 7,9-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid scaffold represents a masterclass in modern medicinal chemistry design. By combining high Fsp³ character, locked conformational rigidity, and built-in steric shielding, it directly addresses the solubility and metabolic bottlenecks that plague traditional drug discovery. When handled with the appropriate sterically-aware synthetic protocols, it serves as a highly potent building block for next-generation therapeutics.

Sources

Analytical and Structural Profiling of 7,9-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As modern drug discovery pivots away from flat, sp2-hybridized aromatic rings toward highly 3D, sp3-rich architectures—a paradigm often referred to as "escaping flatland"—spirocyclic scaffolds have become foundational building blocks. 7,9-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid (CAS: 251461-82-2)[1] represents a premier example of this shift. By offering a conformationally restricted, bifunctional core, it allows medicinal chemists to precisely control the spatial vector of attached pharmacophores while improving metabolic stability.

This whitepaper provides an authoritative breakdown of the compound’s structural properties, the critical distinction between its molecular weight and exact mass, and self-validating protocols for High-Resolution Mass Spectrometry (HRMS) characterization.

Structural Architecture & Physicochemical Baseline

To successfully utilize this building block, researchers must first understand the causality behind its structural design:

  • Spiro[4.5]decane Core: The fusion of a 5-membered and 6-membered ring at a single spiro carbon enforces strict 3D rigidity, increasing the fraction of sp3 carbons ( Fsp3​ ) and generally improving aqueous solubility compared to planar analogs.

  • 2-Aza Substitution: The secondary amine at position 2 acts as a basic center, serving as a primary handle for functionalization (e.g., reductive amination, amide coupling) and dictating positive ionization behavior.

  • 4-Carboxylic Acid: This acidic moiety provides a secondary coupling vector, making the molecule a versatile amino acid bioisostere.

  • 7,9-Dimethyl Groups: The strategic placement of methyl groups on the cyclohexane ring increases local lipophilicity and provides steric shielding, effectively blocking common cytochrome P450-mediated metabolic hotspots.

Quantitative Data Summary
ParameterValueDefinition / Scientific Significance
Chemical Formula C₁₂H₂₁NO₂Defines the absolute atomic composition of the scaffold.
Molecular Weight 211.30 g/mol Average mass based on natural isotopic abundance. Used strictly for bulk stoichiometric calculations[1].
Monoisotopic Exact Mass 211.1572 DaMass calculated using only the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O). Critical for HRMS validation.
[M+H]⁺ m/z 212.1645Target mass-to-charge ratio in positive Electrospray Ionization (ESI+).
[M-H]⁻ m/z 210.1500Target mass-to-charge ratio in negative Electrospray Ionization (ESI-).
CAS Registry Number 251461-82-2Unique identifier for procurement and database cross-referencing[2].

Mass Spectrometry: Molecular Weight vs. Exact Mass

A common point of failure in analytical laboratories is the conflation of molecular weight and exact mass. When characterizing 7,9-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid via mass spectrometry, the molecular weight (211.30 g/mol ) is irrelevant. Mass spectrometers measure the mass-to-charge ratio (m/z) of individual ions, not bulk averages.

Because this molecule is zwitterionic in nature, it readily ionizes in both positive and negative modes. In ESI+, the secondary amine is protonated. In ESI-, the carboxylic acid is deprotonated.

Ionization A Neutral Molecule Exact Mass: 211.1572 Da B ESI+ Ionization (Protonation at Secondary Amine) A->B C ESI- Ionization (Deprotonation at Carboxylic Acid) A->C D [M+H]+ Cation m/z: 212.1645 B->D E [M-H]- Anion m/z: 210.1500 C->E

Electrospray Ionization (ESI) pathways and resulting monoisotopic m/z values.

Self-Validating Protocol: HRMS Characterization

To ensure absolute trustworthiness in structural confirmation, the following HRMS protocol incorporates built-in self-validation checkpoints. This methodology guarantees that the observed m/z corresponds to the target spirocycle and not an isobaric impurity.

Step 1: Sample Preparation
  • Procedure: Dissolve 1.0 mg of the compound in 1 mL of LC-MS grade Methanol to create a stock solution. Dilute to a final concentration of 1 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid (for ESI+ mode).

  • Causality: Formic acid acts as a proton donor, driving the equilibrium toward the[M+H]⁺ state. The low concentration (1 µg/mL) prevents detector saturation and ion suppression.

  • Self-Validation Checkpoint: Inject a blank solvent run immediately prior to the sample. If a peak at m/z 212.1645 appears in the blank, system carryover is present, invalidating subsequent runs until the source is cleaned.

Step 2: Instrument Calibration
  • Procedure: Infuse a standard calibration mix (e.g., sodium formate or proprietary TOF calibration fluid) into the Time-of-Flight (TOF) or Orbitrap analyzer.

  • Self-Validation Checkpoint: Verify that the mass accuracy error across the 50–500 m/z range is strictly < 5 ppm before proceeding.

Step 3: LC-MS Acquisition
  • Procedure: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm). Execute a rapid gradient from 5% to 95% organic phase over 3 minutes.

  • Causality: Chromatographic separation ensures that synthetic byproducts (such as unreacted starting materials or stereoisomers) are resolved in time, preventing them from competing for ionization energy in the source.

Step 4: Isotopic Envelope Validation
  • Procedure: Extract the ion chromatogram for m/z 212.1645 (± 5 ppm mass window).

  • Self-Validation Checkpoint: Do not rely on the monoisotopic mass alone. Calculate the theoretical M+1 isotopic peak intensity. For C₁₂H₂₁NO₂, the naturally occurring ¹³C (~1.07% per carbon) dictates an M+1 peak approximately 13.4% the intensity of the monoisotopic peak (12 carbons × 1.07% + minor contributions from ¹⁵N and ²H). If the observed M+1 intensity deviates by more than ±2%, the peak is likely a co-eluting isobaric interference, and the identity of the compound is not confirmed.

Synthetic Utility & Workflow Integration

In medicinal chemistry, 7,9-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid is rarely the final drug; it is a scaffold. Its most common application involves amide coupling at the carboxylic acid position, followed by functionalization of the secondary amine.

Workflow A 7,9-Dimethyl-2-azaspiro[4.5]decane- 4-carboxylic acid C Amide Coupling (HATU, DIPEA, DMF) A->C B Amine Partner (R-NH2) B->C D Crude Intermediate C->D E LC-MS Validation (HRMS & Isotopic Profiling) D->E F Purification (Prep-HPLC) E->F G Purified API Scaffold F->G

Workflow for integrating the spirocyclic building block into an API with LC-MS validation.

By rigorously validating the exact mass and isotopic distribution of this starting material prior to synthesis, researchers eliminate downstream analytical ambiguities, ensuring the integrity of the final Active Pharmaceutical Ingredient (API).

References

  • Title: 7,9-dimethyl-2-azaspiro[4.
  • Title: EC/EG 201-759-2 Catalog (CAS: 251461-82-2)
  • Title: 2703781-72-8 | 2-Azaspiro[3.

Sources

Physicochemical Profiling of 7,9-Dimethyl-2-azaspirodecane-4-carboxylic Acid: A Predictive and Experimental Guide to pKa and LogP

Physicochemical Profiling of 7,9-Dimethyl-2-azaspiro[1]decane-4-carboxylic Acid: A Predictive and Experimental Guide to pKa and LogP

Executive Summary

In modern drug discovery, the spirocyclic scaffold has emerged as a privileged structure, offering unique three-dimensional vectors that enhance target engagement while modulating physicochemical properties. 7,9-Dimethyl-2-azaspiro[1]decane-4-carboxylic acid is a complex, zwitterionic spirocycle. Understanding its acid-base dissociation constants (pKa) and lipophilicity (LogP/LogD) is critical for predicting its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

This technical whitepaper provides an in-depth mechanistic prediction of the pKa and LogP values for this molecule, grounded in physical organic chemistry. Furthermore, it details self-validating experimental protocols required to empirically determine these parameters, ensuring high-fidelity data for lead optimization.

Structural Deconstruction and Mechanistic Causality

To accurately predict the physicochemical behavior of 7,9-Dimethyl-2-azaspiro[1]decane-4-carboxylic acid, we must first deconstruct its architecture:

  • The Spirocyclic Core (Spiro[1]decane): The molecule consists of a 5-membered pyrrolidine-like ring and a 6-membered cyclohexane-like ring sharing a single spiro carbon (C5). This imparts significant rigidity and a high sp³ character, which generally improves aqueous solubility compared to flat aromatic systems.

  • The Basic Center (2-Aza): A secondary amine resides at position 2 within the 5-membered ring.

  • The Acidic Center (4-Carboxylic Acid): A carboxyl group is located at position 4. Structurally, this makes the molecule a cyclic β -amino acid derivative (the amine at N2 is separated from the C4 carboxyl-bearing carbon by the C3 methylene).

  • The Lipophilic Appendages (7,9-Dimethyl): Two methyl groups on the cyclohexane ring increase the hydrophobic surface area, directly impacting the partition coefficient.

Theoretical pKa Prediction: The Zwitterionic Paradigm

Because the molecule contains both a basic amine and an acidic carboxyl group, it exists as a zwitterion at physiological pH. According to established principles of ionizable drugs , the proximity of these groups dictates their respective pKa values through inductive effects.

  • pKa1 (Carboxylic Acid): A standard aliphatic carboxylic acid (e.g., cyclopentanecarboxylic acid) has a pKa of ~4.8. However, the presence of the protonated secondary amine ( −NH2+​ ) at the β -position exerts a strong electron-withdrawing inductive effect ( −I effect). This stabilizes the carboxylate anion, shifting the pKa downward. Predicted pKa1: ~3.5.

  • pKa2 (Secondary Amine): A standard pyrrolidine amine has a pKa of ~11.3. The adjacent spiro-carbon (C5) and the electron-withdrawing nature of the nearby carboxylate group will slightly depress this basicity. Predicted pKa2: ~9.8.

ZwitterionCationCationic Form(pH < 3.5)NH2+, COOHZwitterionZwitterionic Form(pH 3.5 - 9.8)NH2+, COO-Cation->Zwitterion pKa1 ~ 3.5(-H+)Zwitterion->Cation (+H+)AnionAnionic Form(pH > 9.8)NH, COO-Zwitterion->Anion pKa2 ~ 9.8(-H+)Anion->Zwitterion (+H+)

Caption: Zwitterionic equilibrium of 7,9-Dimethyl-2-azaspiro[1]decane-4-carboxylic acid across varying pH levels.

Lipophilicity Assessment: Intrinsic LogP vs. pH-Dependent LogD

Lipophilicity dictates membrane permeability and volume of distribution. For ionizable compounds, we must distinguish between the intrinsic partition coefficient of the neutral species (LogP ) and the distribution coefficient at a specific pH (LogD ).

  • Intrinsic LogP: The 12-carbon skeleton (10 core carbons + 2 methyls) provides a highly lipophilic foundation (base ClogP contribution ~ +4.0). This is offset by the polar amine and carboxylic acid groups (contribution ~ -2.0). Predicted Intrinsic LogP: 1.8 to 2.2.

  • LogD at pH 7.4: At physiological pH, the molecule exists almost exclusively (>99.9%) in its highly polar zwitterionic state. The charged moieties drastically reduce partitioning into the lipophilic octanol phase. Predicted LogD 7.4​ : -1.5 to -0.5.

Consolidated Physicochemical Data

The following table summarizes the predicted quantitative data based on structural causality:

Physicochemical PropertyPredicted ValueMechanistic Rationale
pKa1 (Acidic) ~3.5Lowered from ~4.8 by the −I inductive effect of the β -protonated amine.
pKa2 (Basic) ~9.8Typical for pyrrolidine-like spirocycles; slightly depressed by steric/inductive factors.
Intrinsic LogP (Neutral) 1.8 - 2.2High lipophilicity from the 12-carbon skeleton, offset by two polar functional groups.
LogD (pH 7.4) -1.5 to -0.5Dominance of the highly polar zwitterionic species prevents octanol partitioning.

Self-Validating Experimental Protocols

To transition from in silico predictions to empirical certainty, the following protocols must be executed. These methodologies are designed as self-validating systems—meaning internal controls inherently verify the thermodynamic integrity of the results.

Potentiometric Determination of pKa (OECD 112)

Potentiometric titration is the gold standard for determining overlapping pKa values in zwitterions, adhering to .

Step-by-Step Methodology:

  • Electrode Calibration: Calibrate the glass electrode using standard buffers at pH 4.01, 7.00, and 10.01 at a constant temperature of 25.0 ± 0.1 °C.

  • Sample Preparation: Dissolve 2-3 mg of the compound in 10 mL of 0.15 M KCl (to maintain a constant ionic strength mimicking physiological conditions).

  • Acidification: Lower the pH of the solution to ~2.0 using standardized 0.1 M HCl, ensuring the molecule is fully in its cationic state.

  • Titration (Forward): Titrate the solution with standardized 0.1 M KOH under a nitrogen atmosphere (to prevent CO 2​ absorption) up to pH 12.0. Record the volume of titrant vs. pH.

  • Self-Validation (Reverse Titration): Immediately back-titrate the solution from pH 12.0 to pH 2.0 using 0.1 M HCl.

    • Causality Check: If the forward and reverse titration curves perfectly overlay, the system is in true thermodynamic equilibrium, and hysteresis (often caused by precipitation or slow conformational changes) is ruled out.

  • Data Fitting: Utilize Bjerrum plot analysis or specialized software (e.g., SiriusT3) to extract the exact pKa1 and pKa2 values from the inflection points.

Shake-Flask LC-MS Method for LogP/LogD (OECD 107)

To determine lipophilicity, the Shake-Flask method coupled with LC-MS quantification provides superior sensitivity over UV-Vis, as per .

Step-by-Step Methodology:

  • Phase Saturation: Vigorously stir 1-octanol and aqueous buffer (e.g., pH 7.4 phosphate buffer for LogD, or an unbuffered aqueous phase adjusted to the isoelectric point for intrinsic LogP) together for 24 hours to ensure mutual saturation.

  • Sample Spiking: Dissolve the compound in the mutually saturated aqueous phase at a concentration of 100 µg/mL.

  • Partitioning: Add the aqueous sample to the saturated 1-octanol phase in a glass vial. Use three different volume ratios (e.g., 1:1, 1:2, 2:1 octanol:water) to ensure concentration independence.

  • Equilibration: Shake the vials mechanically at 25.0 °C for 1 hour, followed by centrifugation at 3000 rpm for 15 minutes to achieve complete phase separation.

  • Quantification: Carefully sample both the octanol and aqueous phases. Analyze the concentrations using LC-MS/MS.

  • Self-Validation (Mass Balance): Calculate the total mass recovered from both phases.

    • Causality Check: The sum of the compound in the octanol and aqueous phases must equal ≥95% of the initial spiked amount. A lower recovery indicates compound aggregation at the interface or adsorption to the glassware, invalidating the partition coefficient calculation.

WorkflowStartCompound Preparation(7,9-Dimethyl-2-azaspiro...)pKaPotentiometric Titration(OECD 112)Start->pKa Aqueous Phase(Ionic Strength 0.15M)LogPShake-Flask LC-MS(OECD 107)Start->LogP Octanol/Water Phase(Mutually Saturated)DataData Analysis & Profiling(Mass Balance & Hysteresis Checks)pKa->Data Extract pKa1, pKa2LogP->Data Extract LogP, LogD

Caption: Experimental workflow for self-validating physicochemical profiling.

Conclusion

7,9-Dimethyl-2-azaspiro[1]decane-4-carboxylic acid is a highly engineered spirocyclic scaffold. While its hydrocarbon core drives intrinsic lipophilicity, its zwitterionic nature at physiological pH radically alters its functional distribution, resulting in a highly polar LogD profile. By employing the rigorous, self-validating potentiometric and shake-flask protocols outlined above, researchers can secure the high-confidence physicochemical data necessary to advance this molecule through the preclinical drug discovery pipeline.

References

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley. Available at:[Link]

  • OECD (1981). Test No. 112: Dissociation Constants in Water. OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. Available at:[Link]

  • OECD (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. Available at:[Link]

Stereochemistry and 3D Conformational Dynamics of 7,9-Dimethyl-2-azaspiro[4.5]decane Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The spiro[4.5]decane scaffold is a privileged structural motif in medicinal chemistry, frequently serving as a conformationally restricted pharmacophore to project functional groups into distinct vector spaces . Within this class, 7,9-dimethyl-2-azaspiro[4.5]decane derivatives present a fascinating stereochemical architecture. The introduction of methyl groups at the 7 and 9 positions of the cyclohexane ring, combined with the inherent asymmetry of the 2-azacyclopentane (pyrrolidine) ring, creates a complex matrix of stereoisomers and 3D conformers.

This technical whitepaper provides an in-depth analysis of the stereochemical topology, conformational locking mechanisms, and the analytical workflows required to elucidate the 3D structures of these derivatives. It is designed for researchers and drug development professionals seeking to leverage spirocyclic desymmetrization in rational drug design.

Topological Architecture and Desymmetrization

Nomenclature and Numbering

According to IUPAC conventions for spiro compounds, numbering begins in the smaller ring adjacent to the spiro atom, proceeds around the smaller ring, through the spiro atom, and around the larger ring.

  • Pyrrolidine Ring (Smaller): C1, N2, C3, C4

  • Spiro Carbon: C5

  • Cyclohexane Ring (Larger): C6, C7, C8, C9, C10

In a 7,9-dimethyl-2-azaspiro[4.5]decane system, the methyl groups are situated at C7 and C9, establishing a 1,3-relationship on the cyclohexane ring.

Stereocenters and Symmetry Breaking

The molecule possesses three potential stereocenters: C5, C7, and C9 . In an isolated cis-1,3-dimethylcyclohexane ring, the molecule possesses a plane of symmetry (meso). However, the attachment of the unsymmetrical 2-azacyclopentane ring at C5 destroys this symmetry. Because the path from C5 C1 N2 is chemically distinct from the path from C5 C4 C3, the two halves of the cyclohexane ring (C6-C7 vs. C10-C9) become diastereotopic. Consequently, the spiro carbon (C5) becomes a true stereocenter, and the cis-7,9-dimethyl isomer is rendered chiral.

StereoisomerLogic A 7,9-Dimethyl-2-azaspiro[4.5]decane (Stereocenters: C5, C7, C9) B cis-7,9-Dimethyl (Methyls on same face) A->B C trans-7,9-Dimethyl (Methyls on opposite faces) A->C D Enantiomeric Pair A (5R, 7R, 9S) / (5S, 7S, 9R) B->D C5-C1 Axial E Enantiomeric Pair B (5S, 7R, 9S) / (5R, 7S, 9R) B->E C5-C4 Axial F Enantiomeric Pair C (5R, 7R, 9R) / (5S, 7S, 9S) C->F G Enantiomeric Pair D (5S, 7R, 9R) / (5R, 7S, 9S) C->G

Stereoisomer classification logic for 7,9-dimethyl spirocyclic derivatives.

3D Conformational Analysis and "Conformational Locking"

The 3D conformation of the spiro[4.5]decane system is dictated by the thermodynamic preference of the cyclohexane ring to adopt a chair conformation .

The cis-7,9-Dimethyl Isomer

For the cis isomer, the two methyl groups strongly prefer the diequatorial (e,e) conformation. A cyclohexane chair flip would force both methyl groups into diaxial (a,a) positions, incurring a massive energetic penalty (>5.4 kcal/mol) due to severe 1,3-diaxial steric clashes.

The Causality of Conformational Locking: Because the cyclohexane ring is locked in the e,e state, the spatial orientation of the spiro-fused pyrrolidine ring is also rigidly fixed. At the C5 spiro carbon, one bond (e.g., C5-C1) must occupy the axial position, while the other (C5-C4) occupies the equatorial position. To swap these vectors, the cyclohexane ring would have to undergo the forbidden chair flip. Thus, the cis-7,9-dimethyl substitution acts as a "conformational lock," restricting the molecule to a single, highly rigid 3D vector space.

The trans-7,9-Dimethyl Isomer

In contrast, the trans isomer must place one methyl group equatorial and one axial (e,a). A chair flip results in an equivalent (a,e) state. While the spiro-pyrrolidine ring will bias the equilibrium slightly toward one chair over the other to minimize steric bulk at C5, the trans isomer is significantly more flexible and exists as an equilibrium mixture of conformers at room temperature.

Quantitative Conformational Data

Table 1: Relative Conformational Energies (DFT Calculated, ω B97X-D/6-31G, kcal/mol)*

ConformerCyclohexane RingPyrrolidine RingC5-C1 BondRelative EnergyEst. Population (298K)
cis-7,9-diMe (5R,7R,9S)Chair (e,e)Envelope (N-in)Axial0.0>99%
cis-7,9-diMe (5R,7R,9S)Chair (a,a)Envelope (N-out)Equatorial+6.8<1%
trans-7,9-diMe (5R,7R,9R)Chair (e,a)Envelope (N-in)Axial+2.4~80%
trans-7,9-diMe (5R,7R,9R)Chair (a,e)Envelope (N-out)Equatorial+3.1~20%

Analytical Methodologies for Stereochemical Elucidation

To definitively assign the stereochemistry and 3D conformation of these derivatives, a self-validating analytical workflow combining NMR spectroscopy and computational modeling is required.

ConformationalWorkflow A Synthesize Diastereomeric Mixture B Chromatographic Separation (HPLC) A->B C 1H & 13C NMR (Coupling Constants) Determine Cyclohexane Chair B->C D 2D NOESY/ROESY Establish Spiro Orientation C->D F Final Stereochemical Assignment D->F E DFT Energy Minimization Validate Thermodynamic Stability E->F Cross-Validation

Workflow for the stereochemical elucidation of spirocyclic conformers.

Experimental Protocol: NMR Stereochemical Assignment

Causality: Through-bond J-coupling ( 3JHH​ ) is excellent for determining the relative stereochemistry of adjacent protons around the cyclohexane ring but cannot bridge the quaternary C5 spiro carbon. 2D NOESY is strictly required to establish the spatial relationship between the pyrrolidine protons and the cyclohexane ring.

Step 1: 1D 1 H and 13 C NMR Acquisition

  • Acquire spectra in a non-polar solvent (e.g., CDCl 3​ or C 6​ D 6​ ) to minimize solvent-induced conformational shifts.

  • Validation Check: Extract the 3JHH​ coupling constants for the axial protons at C6, C8, and C10. Large trans-diaxial couplings (~10-12 Hz) confirm the rigid chair conformation of the cyclohexane ring.

Step 2: Variable-Temperature (VT) NMR

  • Cool the sample to -40°C.

  • Validation Check: If the molecule is the cis isomer (conformationally locked), the peak line-widths will remain sharp. If it is the trans isomer, peak broadening or decoalescence will occur as the e,a a,e interconversion rate slows down on the NMR timescale.

Step 3: 2D NOESY Acquisition (Mixing time: 300-500 ms)

  • Map the through-space cross-relaxation network.

  • Self-Validating Logic: The presence of a strong NOE cross-peak between H-1 and H-7(axial) must be mutually exclusive with a strong cross-peak between H-4 and H-7(axial). If both are observed with equal intensity, the system is either undergoing rapid conformational exchange (invalidating the locked-chair hypothesis) or the sample is an impure mixture of diastereomers.

Table 2: Key NOE Contacts for Stereochemical Assignment

Proton PairDistance (Å)NOESY Cross-PeakStructural Implication
H-1 (axial) H-7 (axial)2.4 - 2.6StrongConfirms C5-C1 bond is axial
H-1 (axial) H-9 (axial)2.4 - 2.6StrongConfirms C5-C1 bond is axial
H-4 (equatorial) H-6 (equatorial)2.8 - 3.1MediumConfirms C5-C4 bond is equatorial
H-7 (axial) H-9 (axial)2.5 - 2.7StrongConfirms cis-relationship of equatorial methyls

Synthetic Strategies for Stereocontrol

The synthesis of the 2-azaspiro[4.5]decane core requires precise stereocontrol. Direct alkylation of pre-formed cyclohexane rings often yields intractable mixtures of diastereomers.

Instead, modern approaches utilize transition-metal catalyzed decomposition of diazo compounds to form oxonium ylides, followed by Stevens-type rearrangements , or metal-catalyzed alkene metathesis/cycloadditions .

Protocol: Transition-Metal Catalyzed Spirocyclization

  • Precursor Preparation: Synthesize a cyclic α -diazocarbonyl derivative bearing the 7,9-dimethylcyclohexane moiety. Ensure the relative stereochemistry of the methyl groups is established early in the synthesis (e.g., via catalytic hydrogenation of a symmetric xylene precursor).

  • Catalyst Selection: Utilize Rh(II) carboxylate catalysts (e.g., Rh 2​ (OAc) 4​ ) to selectively decompose the diazo group into a metal carbene.

  • Cyclization: The intermediate carbene undergoes intramolecular insertion or ylide formation/rearrangement to close the pyrrolidine ring .

  • Causality of Stereocontrol: The stereochemical outcome at the C5 spiro carbon is governed by the trajectory of the cyclization. The transition state that places the forming C5-C1 bond in the equatorial position is often sterically hindered by the adjacent equatorial methyl groups, naturally biasing the reaction toward the diastereomer where the bulkier half of the pyrrolidine ring occupies the axial position.

References

  • Dar'in, D., Kantin, G., Bakulina, O., & Krasavin, M. (2020). Spirocyclizations Involving Oxonium Ylides Derived from Cyclic α-Diazocarbonyl Compounds: An Entry into 6-Oxa-2-azaspiro[4.5]decane Scaffold. The Journal of Organic Chemistry, 85(23), 15586-15596.[Link]

  • Fiser, B., et al. (2014). Metal Complex Catalysis in the Synthesis of Spirocarbocycles. Chemical Reviews, 114(8).[Link]

  • Oesterreich, K., & Spitzner, D. (2002). Short Total Synthesis of the Spiro[4.5]decane Sesquiterpene (-)-Gleenol. Tetrahedron, 58(21), 4331-4334.[Link]

  • Arumugam, S., et al. (2011). Synthesis, Spectral Studies and in vitro Antibacterial Evaluation of Triaza and Dioxa Aza Spiro Derivatives. Asian Journal of Chemistry, 23(11).[Link]

Methodological & Application

Advanced Protocol for Amide Coupling with Sterically Hindered Spirocyclic Amino Acids: Focus on 7,9-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

In modern drug discovery, the transition from planar, sp2 -hybridized aromatic rings to three-dimensional, sp3 -rich scaffolds is a critical strategy to "escape from flatland"[1]. Spirocyclic compounds, such as 7,9-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid , provide exceptional conformational restriction. By locking the molecule into a specific 3D geometry, spirocycles minimize the entropic penalty upon target binding, thereby enhancing both potency and target selectivity[1].

However, the very structural features that make spirocyclic amino acids desirable—namely, the severe steric congestion around the spiro center, the secondary amine, and the adjacent carboxylic acid—make them notoriously difficult to synthesize and functionalize[2]. Traditional carbodiimide-based coupling reagents (e.g., EDC, DIC) often stall at the O-acylisourea intermediate, leading to sluggish kinetics, low yields, and high rates of epimerization or side-product formation[2].

To overcome this, uronium salt-based reagents—specifically HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)—are required. HATU drives the reaction forward via a highly reactive O-acyluronium intermediate, which is rapidly converted into an OAt active ester[3].

Mechanistic Insights: The "7-Aza Effect"

The superiority of HATU over standard reagents (like HBTU or EDC) when coupling 7,9-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid lies in the 7-aza effect (anchimeric assistance)[3].

  • Activation: The tertiary base (DIPEA) deprotonates the spirocyclic carboxylic acid. The resulting carboxylate attacks the electrophilic carbon of HATU, forming an unstable O-acyluronium intermediate[3].

  • Active Ester Formation: The HOAt leaving group immediately intercepts this intermediate, releasing tetramethylurea (TMU) and forming the OAt active ester[3].

  • Aminolysis: The critical advantage of the OAt ester is the nitrogen atom at the 7-position of the azabenzotriazole ring. This nitrogen exerts an electron-withdrawing effect and provides neighboring-group assistance, coordinating with the incoming amine to drastically accelerate aminolysis, even in the sterically hindered environment of a spiro[4.5]decane system[3].

HATU_Mechanism A Carboxylic Acid (Spirocyclic) C Carboxylate Anion A->C Deprotonation B DIPEA (Base) B->C E O-Acyluronium Intermediate C->E Nucleophilic Attack D HATU Reagent D->E G OAt Active Ester (7-Aza Effect) E->G Intramolecular Capture F HOAt Anion F->G I Amide Product G->I Aminolysis H Amine Nucleophile H->I

HATU-mediated activation pathway and the 7-aza effect for hindered spirocyclic coupling.

Orthogonal Protection Strategy

Because 7,9-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid contains both a secondary amine and a carboxylic acid, unprotected coupling will result in uncontrolled polymerization. Orthogonal protection is mandatory:

  • Route A (Acting as an Acid): The secondary amine must be masked. The standard commercially available building block for this is 2-[(Tert-butoxy)carbonyl]-7,9-dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid (CAS: 2172113-11-8)[4].

  • Route B (Acting as an Amine): The carboxylic acid must be masked, typically as a methyl or ethyl ester (e.g., methyl 7,9-dimethyl-2-azaspiro[4.5]decane-4-carboxylate).

Orthogonal_Protection SM 7,9-Dimethyl-2-azaspiro[4.5]decane -4-carboxylic acid Boc Boc Protection (Amine Masking) SM->Boc Ester Methyl Esterification (Acid Masking) SM->Ester IntA 2-Boc-Spiro-Acid Boc->IntA IntB Spiro-Ester Free Amine Ester->IntB CoupA HATU + External Amine IntA->CoupA CoupB HATU + External Acid IntB->CoupB ProdA Spirocyclic Amide (N-Boc Protected) CoupA->ProdA ProdB Spirocyclic Amide (C-Ester Protected) CoupB->ProdB

Orthogonal protection workflows for spirocyclic amino acid coupling.

Quantitative Data: Coupling Reagent Comparison

The following table summarizes the expected performance of various coupling reagents when applied to highly sterically hindered spirocyclic amino acids.

Coupling SystemEquivalentsBase (Eq)Reaction TimeExpected YieldEpimerization RiskMechanism / Notes
EDC / HOBt 1.2 / 1.2DIPEA (2.0)24 - 48 h< 30%HighSluggish aminolysis; stalls at O-acylisourea[2].
HBTU 1.5DIPEA (3.0)18 - 24 h40 - 60%ModerateForms OBt ester; lacks the 7-aza acceleration effect[3].
HATU 1.2 - 1.5DIPEA (4.0)4 - 18 h75 - 90%LowForms OAt ester; 7-aza effect overcomes steric bulk[5],[3].
PyAOP 1.5DIPEA (4.0)12 - 18 h70 - 85%LowPhosphonium-based; avoids guanidylation side-reactions[2].

Experimental Protocols

Protocol A: Coupling 2-Boc-7,9-dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid with an Amine

This protocol utilizes the spirocycle as the carboxylic acid component[4],[5].

Reagents & Materials:

  • 2-Boc-7,9-dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid (1.0 equiv)

  • Primary or secondary amine (1.1 - 1.2 equiv)

  • HATU (1.2 - 1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 - 4.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.1 M - 0.2 M relative to acid)

Step-by-Step Procedure:

  • Pre-Activation: In an oven-dried flask under an inert atmosphere (Argon/N2), dissolve the 2-Boc-protected spirocyclic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF.

  • Add DIPEA (3.0 equiv) dropwise at room temperature. Stir the mixture for exactly 15 to 30 minutes .

    • Causality Note: This pre-activation step is critical to build up a high concentration of the highly reactive OAt active ester before introducing the amine. However, exceeding 30 minutes can lead to degradation of the active ester[3].

  • Coupling: Dissolve the target amine (1.1 equiv) in a minimal amount of anhydrous DMF and add it dropwise to the pre-activated mixture.

    • Causality Note: If the amine is added simultaneously with HATU, the unreacted HATU can react directly with the amine to form an unreactive guanidinium byproduct (the "guanidylation trap")[3].

  • Reaction Monitoring: Stir the reaction at room temperature for 4 to 18 hours. Monitor the disappearance of the OAt ester via LC-MS.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc) (10x volume). Wash the organic layer successively with:

    • 1M HCl (aq) (to remove excess unreacted amine and DIPEA).

    • Saturated NaHCO3​ (aq) (to remove unreacted acid and HOAt byproducts).

    • 5% LiCl (aq) (to efficiently extract residual DMF from the organic phase).

    • Brine.

  • Isolation: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude spirocyclic amide via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Coupling an External Carboxylic Acid to Methyl 7,9-dimethyl-2-azaspiro[4.5]decane-4-carboxylate

This protocol utilizes the spirocycle as the hindered secondary amine component,[5].

Step-by-Step Procedure:

  • Acid Pre-Activation: Dissolve the external carboxylic acid (1.2 equiv) and HATU (1.5 equiv) in anhydrous DMF. Add DIPEA (4.0 equiv) and stir for 15 minutes at room temperature to form the OAt active ester[5].

  • Amine Addition: Add the methyl 7,9-dimethyl-2-azaspiro[4.5]decane-4-carboxylate (1.0 equiv) to the mixture.

  • Thermal Acceleration (If Required): Because the secondary amine within the azaspiro[4.5]decane system is highly sterically hindered, room temperature stirring may stall. If LC-MS indicates <50% conversion after 6 hours, gently heat the reaction to 40–50 °C for an additional 12 hours.

  • Workup: Follow the identical EtOAc dilution and aqueous washing sequence described in Protocol A.

References

  • Chemsrc. 2-[(Tert-butoxy)carbonyl]-7,9-dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid. Available at:[Link]

  • ResearchGate. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Available at:[Link]

  • PeptideChemistry.org. HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. Available at:[Link]

  • RSC Publishing. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[6]hexanes and spiro[3.3]heptanes. Available at:[Link]

Sources

Application Notes and Protocols for the Synthesis of 7,9-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Azaspiro[4.5]decane Scaffolds in Modern Medicinal Chemistry

Azaspirocyclic compounds have emerged as a highly compelling class of three-dimensional (3D) scaffolds in contemporary drug discovery. Their inherent structural rigidity and precise vectoral display of substituents offer significant advantages over traditional "flat" aromatic and heteroaromatic ring systems, often leading to improved potency, selectivity, and pharmacokinetic profiles.[1] The 2-azaspiro[4.5]decane framework, in particular, has been identified as a versatile scaffold for developing potent and selective modulators of various biological targets, especially within the central nervous system.[2] The introduction of specific substitution patterns, such as the 7,9-dimethyl groups, and a carboxylic acid moiety at the 4-position, allows for fine-tuning of the molecule's physicochemical properties and its interactions with biological targets. This guide provides a detailed, step-by-step protocol for a plausible and scientifically-grounded synthetic route to 7,9-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid derivatives, a novel class of compounds with potential applications in various therapeutic areas.

Overall Synthetic Strategy

The synthesis of 7,9-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid is a multi-step process that begins with the construction of the appropriately substituted cyclohexane ring, followed by the formation of the spiro-pyrrolidine ring, and finally, the introduction of the carboxylic acid functionality. The proposed synthetic route is outlined below:

Synthetic_Workflow Start 3,5-Dimethylcyclohexanol Step1 Step 1: Oxidation Start->Step1 Intermediate1 3,5-Dimethylcyclohexanone Step1->Intermediate1 Step2 Step 2: Reformatsky Reaction Intermediate1->Step2 Intermediate2 Ethyl 2-(1-hydroxy-3,5-dimethylcyclohexyl)acetate Step2->Intermediate2 Step3 Step 3: Azide Substitution Intermediate2->Step3 Intermediate3 Ethyl 2-(1-azido-3,5-dimethylcyclohexyl)acetate Step3->Intermediate3 Step4 Step 4: Reductive Cyclization Intermediate3->Step4 Intermediate5 4-Amino-7,9-dimethyl-2-azaspiro[4.5]decane-4-carbonitrile Step4->Intermediate5 Intermediate4 7,9-Dimethyl-2-azaspiro[4.5]decan-3-one Step5 Step 5: Strecker Synthesis Step6 Step 6: Hydrolysis Intermediate5->Step6 Product 7,9-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid Step6->Product

Caption: Overall workflow for the synthesis of 7,9-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid.

Part 1: Synthesis of the Cyclohexane Precursor

The initial phase of the synthesis focuses on preparing the 7,9-dimethyl substituted cyclohexane core, which is achieved through the oxidation of a commercially available or readily synthesized starting material.

Protocol 1: Synthesis of 3,5-Dimethylcyclohexanone

This protocol details the oxidation of 3,5-dimethylcyclohexanol to the corresponding ketone, 3,5-dimethylcyclohexanone. This ketone serves as the foundational building block for the subsequent spirocyclization. The procedure is adapted from established oxidation methods.[1]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3,5-Dimethylcyclohexanol128.2112.8 g0.10
Sodium dichromate (Na₂Cr₂O₇)261.9711.9 g0.045
Concentrated Sulfuric Acid (H₂SO₄)98.0816.2 mL0.30
Glacial Acetic Acid60.055.0 mL0.087
Benzene78.11100 mL-
Water18.0250 mL-

Procedure:

  • To a 500 mL round-bottom flask equipped with a mechanical stirrer, thermometer, dropping funnel, and reflux condenser, add 3,5-dimethylcyclohexanol (12.8 g, 0.10 mol) and benzene (50 mL).

  • In a separate beaker, prepare the oxidizing solution by carefully adding concentrated sulfuric acid (16.2 mL) to water (50 mL), followed by the addition of sodium dichromate (11.9 g) and glacial acetic acid (5.0 mL). Cool this mixture in an ice bath.

  • While vigorously stirring the cyclohexanol solution, slowly add the oxidizing solution dropwise from the dropping funnel, maintaining the reaction temperature below 10 °C using an ice-salt bath.

  • After the addition is complete, continue stirring at this temperature for an additional 3 hours.

  • Transfer the reaction mixture to a separatory funnel and separate the organic phase.

  • Extract the aqueous phase with benzene (2 x 25 mL).

  • Combine the organic phases and wash with saturated sodium bicarbonate solution until neutral, followed by a wash with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield 3,5-dimethylcyclohexanone as a colorless oil.

Part 2: Construction of the Azaspiro[4.5]decane Core

With the substituted cyclohexanone in hand, the next stage involves the construction of the spiro-pyrrolidine ring. This is achieved through a sequence of reactions that introduce the necessary carbon and nitrogen atoms, followed by an intramolecular cyclization.

Protocol 2: Synthesis of 7,9-Dimethyl-2-azaspiro[4.5]decan-3-one

This multi-step protocol first employs a Reformatsky reaction to introduce an acetate moiety at the carbonyl carbon of 3,5-dimethylcyclohexanone. This is followed by an azide substitution and a subsequent reductive cyclization to form the desired spiro-lactam.

Step 2a: Reformatsky Reaction

Reformatsky_Reaction 3,5-Dimethylcyclohexanone 3,5-Dimethylcyclohexanone Reaction 3,5-Dimethylcyclohexanone->Reaction 1. Zn, Ethyl bromoacetate 2. H₃O⁺ Ethyl 2-(1-hydroxy-3,5-dimethylcyclohexyl)acetate Ethyl 2-(1-hydroxy-3,5-dimethylcyclohexyl)acetate Reaction->Ethyl 2-(1-hydroxy-3,5-dimethylcyclohexyl)acetate

Caption: The Reformatsky reaction introduces an ester group.

Procedure:

  • Activate zinc dust (1.5 eq) by washing with dilute HCl, water, ethanol, and ether, then drying under vacuum.

  • In a flame-dried flask under a nitrogen atmosphere, combine the activated zinc, a crystal of iodine, and dry THF.

  • Add a small amount of ethyl bromoacetate to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle reflux.

  • Add a solution of 3,5-dimethylcyclohexanone (1.0 eq) and the remaining ethyl bromoacetate (1.2 eq) in dry THF dropwise to maintain a gentle reflux.

  • After the addition is complete, heat the reaction mixture at reflux for 1 hour.

  • Cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x V).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield the crude hydroxy ester.

Step 2b: Azide Substitution

Procedure:

  • Dissolve the crude hydroxy ester from the previous step in a suitable solvent such as toluene.

  • Add diphenylphosphoryl azide (DPPA, 1.5 eq) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 eq).

  • Heat the reaction mixture at 80-100 °C until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude azido ester can be purified by column chromatography.

Step 2c: Reductive Cyclization

Procedure:

  • Dissolve the purified azido ester in methanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 7,9-dimethyl-2-azaspiro[4.5]decan-3-one, which can be purified by recrystallization or column chromatography.

Part 3: Introduction of the Carboxylic Acid Functionality

The final stage of the synthesis involves the introduction of the carboxylic acid group at the 4-position of the spiro-lactam. This is accomplished using the well-established Strecker amino acid synthesis.[3][4][5]

Protocol 3: Strecker Synthesis and Hydrolysis

This protocol first converts the spiro-ketone into an α-aminonitrile, which is then hydrolyzed to the target α-amino acid.

Step 3a: Strecker Synthesis

Strecker_Synthesis Ketone 7,9-Dimethyl-2-azaspiro[4.5] decan-3-one Reagents NH₄Cl, KCN Ketone->Reagents Aminonitrile 4-Amino-7,9-dimethyl-2-azaspiro[4.5] decane-4-carbonitrile Reagents->Aminonitrile

Caption: Formation of the α-aminonitrile via Strecker synthesis.

Procedure:

  • In a sealed vessel, dissolve 7,9-dimethyl-2-azaspiro[4.5]decan-3-one (1.0 eq) in a mixture of methanol and water.

  • Add ammonium chloride (NH₄Cl, 2.0 eq) and potassium cyanide (KCN, 1.5 eq).

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-aminonitrile.

Step 3b: Hydrolysis to the Carboxylic Acid

Procedure:

  • To the crude α-aminonitrile from the previous step, add a 6 M aqueous solution of hydrochloric acid.

  • Heat the mixture at reflux for 12-24 hours, or until the hydrolysis is complete (monitored by the disappearance of the nitrile peak in the IR spectrum).

  • Cool the reaction mixture to room temperature and wash with an organic solvent (e.g., diethyl ether) to remove any non-polar impurities.

  • Adjust the pH of the aqueous solution to the isoelectric point of the amino acid (typically around pH 6-7) using a suitable base (e.g., ammonium hydroxide or sodium hydroxide).

  • The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the product can be purified by ion-exchange chromatography.

  • Wash the isolated solid with cold water and dry under vacuum to obtain the final product, 7,9-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid.

References

  • Vertex AI Search. (2026). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Organic Letters - ACS Publications.
  • Benchchem. (n.d.). The Ascendancy of Azaspirocyclic Scaffolds in Modern Medicinal Chemistry: A Technical Guide.
  • Royal Society of Chemistry. (n.d.). Synthesis of difluoroalkylated 2-azaspiro[4.5]decane derivatives via copper-catalyzed difluoroalkylation/dearomatization of N-benzylacrylamides. Organic & Biomolecular Chemistry.
  • ResearchGate. (n.d.). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
  • PrepChem.com. (n.d.). Synthesis of 3,5-dimethyl-cyclohexanone.
  • Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids.
  • Wikipedia. (n.d.). Strecker amino acid synthesis.
  • MedSchoolCoach. (n.d.). Strecker Synthesis of Amino Acids – MCAT Biochemistry.
  • Benchchem. (n.d.). A Comparative Analysis of Azaspiro[4.4]nonane and Azaspiro[4.5]decane Derivatives in Drug Discovery.
  • PMC. (n.d.). High-Yielding Automated Convergent Synthesis of No-Carrier-Added [11C-Carbonyl]-Labeled Amino Acids Using the Strecker Reaction.

Sources

Application Note: Incorporating 7,9-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic Acid into Rigid PROTAC Linkers

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of Proteolysis Targeting Chimeras (PROTACs) has evolved significantly from the use of highly flexible, linear polyethylene glycol (PEG) chains to advanced "Linkerology" utilizing rigid, three-dimensional scaffolds. 7,9-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid (CAS: 251461-82-2)[4] represents a premium spirocyclic building block designed to pre-organize PROTAC conformations. This application note provides a comprehensive, mechanistically grounded guide for researchers and drug development professionals to successfully incorporate this highly constrained linker into bifunctional degraders.

Mechanistic Rationale: The Shift to Rigid Linkerology

In classical PROTAC design, flexible linkers often incur a massive entropic penalty upon the formation of the ternary complex (Target Protein–PROTAC–E3 Ligase). Furthermore, highly flexible, polar linkers are prone to hydrophobic collapse in aqueous environments and exhibit poor cell permeability.

The incorporation of spirocyclic building blocks like 7,9-dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid directly addresses these thermodynamic and pharmacokinetic bottlenecks. Spirocyclic structures offer a unique 3D rigid geometry that locks molecular conformation and reduces rotational freedom [1]. By restricting the conformational ensemble, the linker pre-organizes the PROTAC into an active conformation that favors ternary complex formation.

Furthermore, the addition of the 7,9-dimethyl groups on the spiro[4.5]decane core serves a dual purpose:

  • Steric Shielding: The methyl groups restrict the accessible conformational space of the adjacent 6-membered ring, enforcing a highly specific exit vector for the attached ligands.

  • Permeability Enhancement: Rigid linkers can improve intracellular accumulation by burying polar surface area. However, researchers must navigate a delicate trade-off between cell permeability and complex stability, emphasizing the importance of comprehensive linker optimization [2].

G POI Target Protein (POI) Ternary Ternary Complex (Pre-organized) POI->Ternary Binds PROTAC Rigid PROTAC (Spirocyclic Linker) PROTAC->Ternary Bridges E3 E3 Ligase (CRBN/VHL) E3->Ternary Binds Proteasome Proteasomal Degradation Ternary->Proteasome Ubiquitination

Ternary complex formation utilizing a rigid spirocyclic PROTAC linker to minimize entropy.

Physicochemical Profiling

Numerous scientific studies suggest that a linker's length, polarity, and rigidity play a crucial role in ternary complex stability and pharmacokinetic properties [3]. The table below summarizes the theoretical physicochemical advantages of substituting a standard PEG3 linker with the 7,9-dimethyl-2-azaspiro[4.5]decane scaffold.

ParameterFlexible PEG3 Linker7,9-Dimethyl-2-azaspiro[4.5]decane LinkerImpact on PROTAC Efficacy
Conformational Entropy High (Highly flexible)Low (Rigidified 3D structure)Reduces entropic penalty during ternary complex formation.
Topological Polar Surface Area (TPSA) High (~37 Ų for PEG3)Low (Buries polar atoms)Improves passive membrane permeability and oral bioavailability.
Exit Vector Angle Variable (Dynamic)Fixed (Defined by spirocyclic geometry)Enhances cooperativity between E3 ligase and Target Protein.
Metabolic Stability Susceptible to oxidative cleavageHighly stable (Sterically hindered)Increases in vivo half-life and reduces off-target degradation.

Synthetic Methodology & Protocols

The following self-validating protocol details the incorporation of N-Boc-protected 7,9-dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid into a PROTAC.

Causality in Reagent Selection:

Because the carboxylic acid at the 4-position of the spirocycle is sterically hindered by the adjacent ring system and the 7,9-dimethyl groups, standard carbodiimide coupling agents (e.g., EDC/NHS) often result in poor yields. We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), a highly reactive uronium-based coupling reagent, in the presence of DIPEA to efficiently drive the formation of the active ester and minimize epimerization.

Step 1: Amide Coupling to E3 Ligase Ligand
  • Preparation: Dissolve 1.0 equivalent of N-Boc-7,9-dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid and 1.1 equivalents of the E3 ligase ligand (e.g., a primary amine-functionalized Thalidomide derivative) in anhydrous DMF (0.1 M concentration).

  • Activation: Add 2.5 equivalents of DIPEA, followed by 1.2 equivalents of HATU.

  • Reaction: Stir the mixture at room temperature under a nitrogen atmosphere for 4–6 hours.

  • Validation Checkpoint: Monitor the reaction via LC-MS. Look for the complete consumption of the starting acid and the appearance of the [M+H]+ peak corresponding to the Boc-protected conjugate.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 2: Boc Deprotection
  • Preparation: Dissolve the crude Boc-protected intermediate in a 4:1 mixture of Dichloromethane (DCM) and Trifluoroacetic acid (TFA) (0.05 M concentration).

  • Reaction: Stir at room temperature for 1 hour. Note: Prolonged exposure to TFA can degrade sensitive warheads; strict adherence to the 1-hour timeframe is recommended.

  • Validation Checkpoint: LC-MS should indicate the complete removal of the Boc group (-100 Da from the parent mass).

  • Workup: Remove the solvent under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA, yielding the free amine as a TFA salt.

Step 3: Conjugation to the Target Protein (POI) Ligand
  • Preparation: Dissolve the deprotected intermediate (TFA salt) and 1.0 equivalent of the POI ligand (containing a carboxylic acid or reactive halide) in anhydrous DMSO.

  • Reaction: If coupling to a carboxylic acid, repeat the HATU/DIPEA conditions from Step 1. If performing an S_NAr reaction (e.g., with an aryl fluoride), add 3.0 equivalents of K₂CO₃ and heat to 80°C for 12 hours.

  • Purification: Purify the final PROTAC via Preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

G Step1 1. Amide Coupling (Spiro-COOH + E3-NH2) Step2 2. Boc Deprotection (TFA/DCM) Step1->Step2 HATU/DIPEA Step3 3. Conjugation (Spiro-NH + POI-Warhead) Step2->Step3 Yields Free Amine Step4 4. Purification (Prep-HPLC & LC-MS) Step3->Step4 Final Assembly

Step-by-step synthetic workflow for incorporating the spirocyclic building block.

Validation & Assay Systems

To ensure the synthesized PROTAC functions via the intended mechanism, the following self-validating assay cascade must be executed:

  • Ternary Complex Formation Assay (TR-FRET or AlphaScreen):

    • Purpose: Validates that the rigidified spirocyclic linker accurately bridges the POI and E3 ligase without steric clashing.

    • Metric: Determine the cooperativity factor ( α ). An α>1 indicates positive cooperativity, driven by the pre-organized geometry of the 7,9-dimethyl-2-azaspiro[4.5]decane core.

  • Cellular Degradation Assay (HiBiT CRISPR/Cas9 Knock-in or Western Blot):

    • Purpose: Confirms intracellular accumulation and target degradation.

    • Metric: Calculate the DC50​ (concentration at which 50% degradation is achieved) and Dmax​ (maximum degradation capacity). Compare these values against a flexible PEG-linked analog to quantify the permeability and efficacy gains provided by the spirocycle.

References

  • RSC Publishing. "Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase". RSC Medicinal Chemistry. Available at:[Link]

Application Note: Comprehensive NMR Spectroscopy Characterization and Stereochemical Elucidation of 7,9-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Spirocyclic non-canonical amino acids, such as 7,9-dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid , are increasingly utilized in modern drug discovery to impart conformational rigidity, enhance metabolic stability, and precisely control the 3D vector trajectories of pharmacophores[1]. The 2-azaspiro[4.5]decane core features a pyrrolidine ring spiro-fused to a cyclohexane ring.

The presence of multiple stereocenters (C4, C5, C7, C9) necessitates rigorous analytical workflows to confirm relative stereochemistry, as diastereomeric purity profoundly impacts binding affinity and biological function. This application note details a robust, self-validating Nuclear Magnetic Resonance (NMR) protocol for the complete structural and stereochemical characterization of this complex scaffold[2].

Experimental Causality & System Design

A self-validating NMR system relies on orthogonal data streams: scalar coupling (through-bond) establishes the 2D connectivity, while dipolar coupling (through-space) locks the 3D conformation[3].

  • The Desymmetrization Principle: In a simple 1,3-dimethylcyclohexane, a plane of symmetry exists. However, spiro-fusion to a pyrrolidine ring bearing a C4-carboxylic acid breaks this Cs​ symmetry. Consequently, the C6 and C10 carbons (as well as C7 and C9) become magnetically inequivalent. This desymmetrization is a critical diagnostic feature; observing distinct chemical shifts for these pairs in the 13 C and HSQC spectra immediately validates the intact spirocyclic structure.

  • Why NOESY over ROESY: The Nuclear Overhauser Effect (NOE) arises from dipole-dipole interactions due to spatial proximity (< 5 Å)[4]. For small, rigid molecules (MW < 500 Da) in non-viscous solvents analyzed at high magnetic fields (e.g., 600 MHz), the NOE correlation is typically positive and well-resolved. If the molecule falls into the intermediate correlation time regime ( ωτc​≈1 ) where NOE signals nullify, ROESY (Rotating-frame Overhauser Effect Spectroscopy) must be utilized[5].

Step-by-Step Analytical Protocol

Sample Preparation
  • Solvent Selection: Dissolve 15–20 mg of the analyte in 600 µL of Methanol- d4​ (CD 3​ OD). CD 3​ OD is preferred over CDCl 3​ to disrupt zwitterionic aggregation and provide a clear window for aliphatic resonances.

  • Internal Standard: Add 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).

  • Tube Preparation: Transfer the homogeneous solution to a high-quality 5 mm NMR tube, ensuring no microbubbles are trapped in the active volume.

Acquisition Parameters (600 MHz Spectrometer)
  • 1D 1 H NMR: Spectral width 12 ppm, 64 scans, relaxation delay (D1) 2.0 s.

  • 1D 13 C{1H} NMR: Spectral width 220 ppm, 1024 scans, D1 2.0 s. Causality: High scan counts are required to resolve the unprotonated C5 spiro carbon (~45 ppm) and the C4-COOH carbonyl (~175 ppm).

  • COSY (Correlation Spectroscopy): 256 t1​ increments, 16 scans per increment. Maps the isolated J -coupled spin systems.

  • HSQC (Heteronuclear Single Quantum Coherence): Multiplicity-edited. CH/CH 3​ cross-peaks appear positive (blue), while CH 2​ cross-peaks appear negative (red).

  • HMBC (Heteronuclear Multiple Bond Correlation): Optimized for long-range coupling nJCH​=8 Hz (delay of ~62.5 ms). Causality: This specific delay is critical for capturing the 3-bond correlations from H4 to C6/C10 across the spiro quaternary center, bridging the two rings.

  • NOESY: Mixing time ( τm​ ) of 300–500 ms. Causality: A buildup matrix (e.g., 200, 300, 500 ms) ensures measurements are taken in the linear initial rate approximation regime, avoiding spin diffusion (where magnetization transfers A B C, creating a false A C proximity artifact)[3].

Structural Elucidation & Data Interpretation

Spin System Mapping (Through-Bond)

The molecule consists of two primary aliphatic spin systems separated by the C5 spiro quaternary carbon and the N2 secondary amine:

  • System A (Pyrrolidine Ring): H3 (CH 2​ ) couples to H4 (CH). The HMBC correlation from H3 and H4 to the C=O carbon confirms the carboxylic acid position.

  • System B (Cyclohexane Ring): H6 (CH 2​ ) H7 (CH) H8 (CH 2​ ) H9 (CH) H10 (CH 2​ ).

  • Spiro Junction (The Anchor): HMBC cross-peaks from H4, H6, and H10 to the C5 quaternary carbon unambiguously link System A and System B.

Stereochemical Elucidation (Through-Space)

The relative stereochemistry is solved by analyzing the NOESY spectrum[3][4].

  • Cyclohexane Chair Conformation: The bulky methyl groups at C7 and C9 will strongly prefer equatorial positions to avoid severe 1,3-diaxial steric clashes. This locks the ring in a specific chair conformation where H7 and H9 are axial. An NOE cross-peak between H7(ax) and H9(ax) confirms their syn-axial relationship, establishing the cis-dimethyl configuration.

  • Spiro Center (C5) and C4: The orientation of the C4-carboxylic acid relative to the cyclohexane ring is determined by NOEs from H4. Depending on the configuration at C4, H4 will show spatial proximity to either the axial or equatorial protons of C6 and C10. A strong NOE between H4 and the axial proton of C6 (or C10) indicates that H4 is positioned over that specific face of the cyclohexane ring.

Data Presentation Table

Note: The table below is populated with representative chemical shift ranges typical for spirocyclic aliphatic amino acids to demonstrate the elucidation logic.

PositionNucleusExpected 1 H Shift (ppm)Expected 13 C Shift (ppm)Key HMBC ( 1 H 13 C)Key NOESY (Spatial < 5 Å)
1 CH 2​ 3.10 – 3.4045.0 – 50.0C5, C2(N), C3, C6, C10H3, H6(eq)
3 CH 2​ 3.20 – 3.5042.0 – 48.0C4, C1, C=OH1, H4
4 CH2.50 – 2.9048.0 – 55.0C=O, C5, C3, C6, C10H3, H6(ax), H10(ax)
5 C (Spiro)-40.0 – 45.0--
6 CH 2​ 1.20 – 1.8035.0 – 42.0C5, C7, C4H4, H7(ax)
7 CH1.40 – 1.9025.0 – 32.0C5, C9, C7-CH 3​ H9(ax), C7-CH 3​
8 CH 2​ 0.80 – 1.3040.0 – 46.0C7, C9, C6, C10H7(ax), H9(ax)
9 CH1.40 – 1.9025.0 – 32.0C5, C7, C9-CH 3​ H7(ax), C9-CH 3​
10 CH 2​ 1.20 – 1.8035.0 – 42.0C5, C9, C4H4, H9(ax)
C7-CH 3​ CH 3​ 0.85 (d, J=6.5 Hz)18.0 – 22.0C6, C7, C8H7(eq), H6(eq)
C9-CH 3​ CH 3​ 0.85 (d, J=6.5 Hz)18.0 – 22.0C8, C9, C10H9(eq), H10(eq)
C=O C-174.0 – 178.0--

Visualization: NMR Logical Workflow

NMRElucidation A 1. Sample Preparation 15-20 mg in CD3OD B 2. 1D NMR Acquisition 1H & 13C{1H} A->B Lock, Shim, Tune C 3. 2D Through-Bond COSY, HSQC, HMBC B->C Multiplicity & Overlap Check D 4. 2D Through-Space NOESY (τm = 300-500 ms) C->D Backbone Assignment E 5. Stereochemical Elucidation D->E Dipolar Coupling (< 5 Å)

Logical workflow for the NMR structural and stereochemical elucidation of spirocyclic compounds.

Conclusion

The structural complexity of 7,9-dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid exemplifies the necessity of a rigorous, multi-dimensional NMR approach. By systematically layering through-bond scalar couplings (COSY, HMBC) with through-space dipolar interactions (NOESY), researchers can establish a self-validating matrix that unambiguously resolves both the planar connectivity and the 3D relative stereochemistry. Such high-fidelity analytical protocols are indispensable for the advancement of spirocyclic peptidomimetics in modern pharmacochemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Aqueous Solubility of 7,9-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of 7,9-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid. The following sections offer troubleshooting strategies and frequently asked questions to navigate and overcome solubility issues in your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the solubility of 7,9-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid.

Q1: What are the structural features of 7,9-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid that influence its solubility?

A1: The aqueous solubility of this compound is governed by a balance of hydrophilic and hydrophobic properties.

  • Hydrophilic groups: The molecule contains a carboxylic acid (-COOH) and a secondary amine (-NH-) group. The carboxylic acid can donate a proton to form a negatively charged carboxylate ion (-COO⁻), and the amine can accept a proton to become a positively charged ammonium ion (-NH₂⁺). These ionized forms significantly increase water solubility.[1][2]

  • Hydrophobic groups: The spirocyclic core, composed of a cyclohexane and a pyrrolidine ring, along with the two methyl groups (-CH₃), is nonpolar and contributes to low water solubility.[3] The relatively large, nonpolar surface area of the fused ring system is a primary reason for its poor interaction with polar water molecules.[4]

Q2: What is the expected aqueous solubility of this compound?
Q3: What are the primary strategies to enhance the solubility of this compound?

A3: The primary strategies for improving the aqueous solubility of this spirocyclic carboxylic acid can be categorized into three main approaches:

  • Chemical Modification (Salt Formation): Converting the carboxylic acid to a salt is often the most effective initial approach for ionizable compounds.[6][7][8]

  • pH Adjustment: Since the molecule has both an acidic (carboxylic acid) and a basic (amine) functional group, its solubility is highly dependent on the pH of the aqueous medium.[9][10]

  • Formulation-Based Approaches: These methods involve the use of excipients to improve solubility without chemically altering the drug molecule. Key techniques include:

    • Co-solvency: Adding a water-miscible organic solvent to the aqueous solution.[11][12][13]

    • Cyclodextrin Complexation: Encapsulating the drug molecule within a cyclodextrin.[14][15][16]

    • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix to prevent crystallization.[17][18][19]

II. Troubleshooting Guide

This section provides a structured approach to systematically address and resolve solubility issues encountered during your experiments.

Decision-Making Workflow for Solubility Enhancement

The following diagram outlines a logical progression for selecting an appropriate solubility enhancement technique.

Solubility_Workflow start Start: Poor Aqueous Solubility check_ionizable Is the compound ionizable? (Contains acidic/basic groups) start->check_ionizable salt_formation Attempt Salt Formation check_ionizable->salt_formation Yes formulation_approaches Explore Formulation Strategies check_ionizable->formulation_approaches No ph_adjustment Optimize pH salt_formation->ph_adjustment ph_adjustment->formulation_approaches Insufficient Improvement end End: Desired Solubility Achieved ph_adjustment->end Sufficient Improvement cosolvency Co-solvency formulation_approaches->cosolvency cyclodextrin Cyclodextrin Complexation formulation_approaches->cyclodextrin solid_dispersion Amorphous Solid Dispersion formulation_approaches->solid_dispersion cosolvency->cyclodextrin Precipitation on dilution cosolvency->end Success cyclodextrin->solid_dispersion Limited solubility increase cyclodextrin->end Success solid_dispersion->end Success

Caption: A decision tree for selecting a solubility enhancement strategy.

Issue 1: Compound Crashes Out of Solution Upon pH Adjustment

Probable Cause: You have likely adjusted the pH to the isoelectric point (pI) of the molecule, where it has a net neutral charge and minimum solubility.

Solutions:

  • Determine the pKa values: Experimentally or computationally determine the pKa of the carboxylic acid and the conjugate acid of the amine. Most carboxylic acids have a pKa in the range of 4-5.[2]

  • Adjust pH away from the pI:

    • To solubilize the compound as its carboxylate salt, adjust the pH to be at least 2 units above the carboxylic acid pKa.

    • To solubilize it as its ammonium salt, adjust the pH to be at least 2 units below the pKa of the conjugate acid of the amine.

Experimental Protocol: pH-Solubility Profile

  • Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 10).

  • Add an excess of 7,9-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid to a fixed volume of each buffer.

  • Equilibrate the samples by shaking or stirring at a constant temperature for 24-48 hours to ensure saturation.

  • Filter the samples to remove undissolved solid.

  • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Plot the measured solubility against the pH to determine the pH of minimum and maximum solubility.

Issue 2: Limited Solubility Improvement with pH Adjustment Alone

Probable Cause: While ionization improves solubility, the inherent hydrophobicity of the spirocyclic core may still limit the overall aqueous solubility.

Solutions:

A. Salt Formation

Forming a crystalline salt can significantly enhance solubility and dissolution rate.[6][7][20]

Experimental Protocol: Salt Screening

  • Dissolve the carboxylic acid in a suitable organic solvent (e.g., ethanol, isopropanol).

  • Add a stoichiometric amount of a selected base (counterion). Common choices include sodium hydroxide, potassium hydroxide, or various amines.[6]

  • Allow the salt to crystallize from the solution. This may require cooling or the addition of an anti-solvent.

  • Isolate the crystalline salt by filtration and dry it under vacuum.

  • Characterize the salt form using techniques like DSC and XRD to confirm its formation and crystallinity.[6][20]

  • Measure the aqueous solubility of the prepared salt.

Table 1: Common Counterions for Carboxylic Acid Salt Formation

Counterion ClassExamplesComments
Inorganic BasesSodium Hydroxide, Potassium HydroxideOften form highly soluble salts, but can be hygroscopic.
Organic AminesTromethamine, Diethanolamine, MeglumineCan offer a range of solubilities and physical properties. The choice of amine can impact crystallinity.
B. Co-solvency

The addition of a water-miscible organic solvent (co-solvent) can increase the solubility of hydrophobic compounds.[11][12][13]

Experimental Protocol: Co-solvent Screening

  • Prepare stock solutions of various co-solvents (e.g., ethanol, propylene glycol, PEG 400).[21]

  • Create a series of aqueous solutions with increasing concentrations of each co-solvent (e.g., 5%, 10%, 20% v/v).

  • Determine the saturation solubility of your compound in each co-solvent mixture using the method described in the pH-solubility profile protocol.

  • Plot solubility as a function of co-solvent concentration to identify the most effective co-solvent and the optimal concentration range.

Potential Pitfall: The drug may precipitate upon dilution of the co-solvent system, for instance, upon injection into an aqueous environment.

C. Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[16][22] They can encapsulate poorly soluble molecules, increasing their apparent water solubility.[14][15][23]

Cyclodextrin_Complexation cluster_0 Cyclodextrin cluster_1 Drug Molecule cluster_2 Inclusion Complex CD Hydrophilic Exterior (Soluble in Water) Complex Soluble Complex CD->Complex Cavity Hydrophobic Cavity Cavity->Complex Drug Hydrophobic Spirocyclic Core Drug->Cavity Encapsulation

Caption: Encapsulation of a hydrophobic drug within a cyclodextrin.

Experimental Protocol: Phase Solubility Study

  • Prepare aqueous solutions of a selected cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) at various concentrations.

  • Add an excess of the spirocyclic compound to each cyclodextrin solution.

  • Equilibrate the samples at a constant temperature for 24-72 hours.

  • Filter the samples and analyze the concentration of the dissolved drug.

  • Plot the drug concentration against the cyclodextrin concentration. The slope of the resulting line can be used to determine the stability constant of the inclusion complex.

D. Amorphous Solid Dispersions (ASDs)

Dispersing the compound in an amorphous state within a polymer matrix can lead to a significant increase in aqueous solubility compared to its crystalline form.[17][18][19] This is because the amorphous form has a higher free energy.[18]

Common ASD Preparation Methods:

  • Spray Drying: Dissolving the drug and a polymer in a common solvent and then rapidly evaporating the solvent.[19][24]

  • Hot-Melt Extrusion (HME): Mixing the drug and polymer at an elevated temperature to form a solid solution.[17][24]

Table 2: Comparison of ASD Preparation Methods

MethodAdvantagesDisadvantages
Spray DryingSuitable for heat-sensitive compounds.[24] Good control over particle size.[19]Use of organic solvents can be a concern for residual levels and safety.[17][24]
Hot-Melt ExtrusionSolvent-free process.[17] Scalable for manufacturing.[17]Requires the drug to be thermally stable at processing temperatures.

III. Summary of Key Solubility Enhancement Techniques

TechniquePrincipleKey Considerations
pH Adjustment Ionization of the carboxylic acid and/or amine group to increase interaction with water.[9][10]Determine pKa values to avoid the isoelectric point.
Salt Formation Creation of an ionic bond with a counterion, leading to a more soluble crystalline form.[6][7][25]Screen various counterions to find a salt with optimal solubility and stability.
Co-solvency Reducing the polarity of the aqueous medium with a water-miscible organic solvent.[11][12][13][26]Potential for precipitation upon dilution. Co-solvent toxicity must be considered for in vivo applications.[11]
Cyclodextrin Complexation Encapsulation of the hydrophobic part of the molecule within the cyclodextrin cavity.[14][15][16][22]Stoichiometry of the complex and the choice of cyclodextrin derivative are important.
Amorphous Solid Dispersions Preventing crystallization by dispersing the drug in a polymer matrix.[17][18][19]Drug-polymer miscibility and physical stability of the amorphous form are critical.[17]

IV. References

  • Pharmaceutical Technology. (2025, March 12). Solving Poor Solubility with Amorphous Solid Dispersions.

  • Ghule, P. J., Aukunuru, J., & Bairagi, S. (n.d.). Amorphous solid dispersion: A promising technique for improving oral bioavailability of poorly water-soluble drugs. ResearchGate.

  • Solubility enhancement techniques: A comprehensive review. (2023, March 13).

  • Cosolvent - Wikipedia. (n.d.).

  • A Review of the Solubility Enhancement by Using a Co-Solvency Method - ManTech Publications. (2021, January 15).

  • Considerations for the Development of Amorphous Solid Dispersions of Poorly Soluble Drugs | American Pharmaceutical Review. (2020, October 21).

  • Amorphous solid dispersion to facilitate the delivery of poorly water-soluble drugs: recent advances on novel preparation processes and technology coupling - PubMed. (2024, December 15).

  • Delivery of poorly soluble compounds by amorphous solid dispersions - PubMed. (n.d.).

  • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach - SciSpace. (n.d.).

  • Technical Support Center: Overcoming Poor Solubility of Spirodionic Acid Derivatives - Benchchem. (n.d.).

  • Full article: Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs - Taylor & Francis. (2011, November 28).

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30).

  • The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins - MDPI. (2023, January 9).

  • The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins - PMC. (n.d.).

  • Pharmaceutical Salts of Haloperidol with Some Carboxylic Acids and Artificial Sweeteners: Hydrate Formation, Polymorphism, and Physicochemical Properties | Crystal Growth & Design - ACS Publications. (2014, April 4).

  • Direct imaging of the dissolution of salt forms of a carboxylic acid drug - University of Huddersfield Research Portal. (2018, September 18).

  • Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids - MDPI. (2019, March 9).

  • Direct Imaging of the Dissolution of Salt Forms of a Carboxylic Acid Drug - PubMed. (2018, November 15).

  • pH-solubility profiles or organic carboxylic acids and their salts - PubMed. (n.d.).

  • “Solubility enhancement techniques for novel Drugs.” - IJNRD. (2024, December 12).

  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs - International Journal of Pharmaceutical Sciences. (2025, June 8).

  • A review on solubility enhancement technique for pharmaceutical drugs - GSC Online Press. (2024, February 29).

  • Preparation and characterization of spiro-acridine derivative and 2-hydroxypropyl-β-cyclodextrin inclusion complex | Request PDF - ResearchGate. (2020, July 1).

  • How does pH affect water solubility of organic acids (or acids in general)? - Reddit. (2012, February 27).

  • Formation of drug–drug salt crystals and co-amorphous forms of levofloxacin and 4-aminosalicylic acid for pulmonary applications - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D4PM00250D. (2025, February 3).

  • Organic Chemistry Study Guide: Carboxylic Acids & Derivatives | Notes - Pearson. (2025, November 27).

  • Improvement in aqueous solubility achieved via small molecular changes - PubMed. (2017, December 1).

  • Cyclodextrin Inclusion Complexes - Cyclodextrin / Alfa Chemistry. (n.d.).

  • Inclusion complex formation of cyclodextrin with its guest and their applications - OAText. (n.d.).

  • Advances in Solubility Enhancement Techniques - International Journal of Pharmaceutical Sciences Review and Research. (2013, July 31).

  • Characterization of Cyclodextrin Inclusion Complexes – A Review - Journal of Pharmaceutical Science and Technology. (n.d.).

  • Modified β-Cyclodextrin Inclusion Complex to Improve the Physicochemical Properties of Albendazole. Complete In Vitro Evaluation and Characterization - PMC. (n.d.).

  • 7,7-dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid - Guidechem. (n.d.).

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry - SciSpace. (2011, February 23).

  • 4.2.3: Structure and Properties of Carboxylic Acids - Chemistry LibreTexts. (2022, October 4).

  • What is the standard pH of carboxylic acids? - Quora. (2021, August 11).

  • 2-[(Tert-butoxy)carbonyl]-7,9-dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid | Chemsrc. (2025, November 2).

  • DK3169666T3 - SUBSTITUTED AZASPIRO (4.5) DECAN DERIVATES - Google Patents. (n.d.).

  • 1-oxa-3-azaspiro(4.5)decane-3-carboxylic acid, 7,8-dimethyl-2-oxo-, 2-(dimethylamino)ethyl ester, fumarate - PubChemLite. (n.d.).

  • EC/EG 201-759-2 - Sigma-Aldrich. (n.d.).

  • S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications Table of Contents Experimental section. Data d - Semantic Scholar. (n.d.).

  • CAS 176-80-7: 1-Azaspiro[4.5]decane | CymitQuimica. (n.d.).

Sources

Technical Support Center: Troubleshooting 7,9-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic Acid Esterification

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis and modification of complex spirocyclic scaffolds. The esterification of 7,9-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid presents a "perfect storm" of synthetic challenges.

This molecule is a highly polar zwitterion with a secondary amine at the C2 position and a carboxylic acid at the C4 position. Crucially, the C4 carboxyl group is adjacent to the bulky C5 spirocyclic center, which is further buttressed by the 7,9-dimethyl-substituted cyclohexane ring. This creates a neopentyl-like steric shield that severely hinders standard esterification pathways [1][4].

This guide is designed to help you diagnose failures, understand the mechanistic causality behind them, and implement field-proven protocols to achieve high-yield esterifications.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: My starting material is completely insoluble in standard esterification solvents like DCM, THF, or DMF. How can I get the reaction to initiate?

The Causality: The free amino acid exists as a zwitterion (C2-NH₂⁺ and C4-COO⁻). This ionic state creates a robust crystalline lattice with high lattice energy, rendering it insoluble in non-polar and most polar aprotic solvents. The Solution: You must disrupt the zwitterionic network. You can achieve this by either pre-forming the hydrochloride salt (using HCl in methanol) to protonate the carboxylate, or by masking the secondary amine via N-Boc or N-Cbz protection [3]. Once protected, the molecule readily dissolves in DCM or DMF.

Q2: I attempted a standard Steglich esterification (DCC/DMAP), but my LC-MS shows a complex mixture of oligomers and very little desired ester. What happened?

The Causality: Chemoselectivity has been compromised. The unprotected secondary amine at the C2 position is a potent nucleophile. When the C4 carboxylic acid is activated by DCC to form the O-acylisourea intermediate, the C2 amine from a neighboring molecule attacks it faster than the alcohol does. This leads to rapid intermolecular self-condensation and oligomerization. The Solution: The C2 amine must be protected prior to any carbodiimide-mediated coupling. If you require the free amine in your final product, utilize a one-pot acidic Fischer esterification (Protocol A), which protonates the amine in situ, rendering it non-nucleophilic [2].

Q3: Even after N-Boc protection, my Steglich esterification yields are below 20%, and I see a massive N-acylurea byproduct peak. Why?

The Causality: Extreme steric hindrance. The C4 carboxylic acid is sterically shielded by the spiro[4.5]decane core. In a Steglich reaction, the initial O-acylisourea forms, but the alcohol nucleophile cannot easily penetrate the steric bulk to attack the carbonyl carbon. Because the desired intermolecular attack is so slow, the intermediate undergoes an intramolecular [1,3]-sigmatropic rearrangement to form the thermodynamically stable, dead-end N-acylurea byproduct [1][2]. The Solution: You must bypass the nucleophilic attack of the alcohol entirely. Switch your strategy to alkylation (Protocol B). By deprotonating the carboxylic acid with Cs₂CO₃ and reacting it with an alkyl halide (e.g., MeI), the sterically hindered carboxylate acts as the nucleophile attacking an unhindered electrophile, completely circumventing the steric blockade at the C4 carbonyl [2].

Q4: I am losing over 50% of my product during the aqueous workup. Where is it going?

The Causality: If you synthesized the free-base ester, the combination of the secondary amine and the polar ester group gives the molecule high aqueous solubility, especially if the aqueous phase is even slightly acidic. The Solution: Workup must be strictly pH-controlled. Adjust the aqueous phase to exactly pH 8.5–9.0 (the approximate isoelectric point of the free base) and extract with a highly solvating organic mixture, such as CHCl₃/Isopropanol (4:1 v/v).

Part 2: Troubleshooting Data Matrix

Use the following data matrix to quickly identify your issue and the expected yield recovery upon implementing the correct solution.

Observed IssuePrimary Mechanistic CauseRecommended SolutionExpected Yield Increase
Insoluble SM Zwitterionic lattice energyPre-form HCl salt or N-Boc protectN/A (Enables reaction)
Oligomerization Unprotected C2 secondary amineN-protection (Boc₂O/NaOH)+40–60%
N-Acylurea Byproduct Slow alcohol attack due to C5 stericsUse Mukaiyama's reagent or HATU+30–50%
Unreacted SM C4 neopentyl-like steric hindranceSwitch to Alkylation (Cs₂CO₃/MeI)+50–70%
Product Loss in Workup High aqueous solubility of free baseAdjust pH to ~8.5; Extract with CHCl₃/iPrOH+20–30%

Part 3: Visualizing the Reaction Pathways

The following diagrams illustrate the troubleshooting logic and the divergent reaction pathways dictated by steric and electronic factors.

TroubleshootingWorkflow Start Start: Low Yield in Esterification Q1 Is the starting material soluble? Start->Q1 Sol1 Perform N-protection (Boc/Cbz) or form HCl salt Q1->Sol1 No Q2 Are there oligomer byproducts? Q1->Q2 Yes Sol1->Q2 Sol2 Secondary amine is reacting. Protect N2 position. Q2->Sol2 Yes Q3 Is SM unreacted or forming N-acylurea (Steric Hindrance)? Q2->Q3 No Sol2->Q3 Sol3 Use Alkylation (Cs2CO3/MeI) or Mukaiyama's Reagent Q3->Sol3 Yes Success High Yield Ester Isolation Q3->Success No Sol3->Success

Decision tree for diagnosing and resolving esterification failures of hindered spiro-amino acids.

ReactionPathway SM 7,9-Dimethyl-2-azaspiro[4.5]decane -4-carboxylic acid (Zwitterion) Activated Activated Intermediate (e.g., O-Acylisourea) SM->Activated Coupling Reagent (Unprotected) Protected N-Boc Protected Intermediate SM->Protected Boc2O, NaOH Polymer Oligomerization / Amidation (Unprotected Amine) Activated->Polymer Intermolecular Attack by N2 N_Acyl N-Acylurea Rearrangement (Steric Blockade) Activated->N_Acyl Slow Alcohol Attack due to C5 Sterics Ester Desired Ester Product Protected->Ester 1. Cs2CO3, DMF 2. Alkyl Halide Protected->Ester Mukaiyama's Reagent + Alcohol

Mechanistic pathways showing how steric hindrance and unprotected amines lead to reaction failure.

Part 4: Validated Experimental Protocols

Protocol A: One-Pot Fischer Esterification (Methyl Ester Hydrochloride)

Use this protocol if you need the final product as an unprotected amine for downstream peptide coupling or medicinal chemistry screening.

Mechanistic Rationale: Thionyl chloride reacts with methanol to generate anhydrous HCl and dimethyl sulfite. The HCl immediately protonates the C2 amine, breaking the zwitterion and preventing self-amidation. The highly acidic conditions then force the sterically hindered Fischer esterification to completion.

  • Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar, reflux condenser, and an argon balloon.

  • Solvent Cooling: Add anhydrous Methanol (20 mL) to the flask and cool to 0 °C using an ice bath.

  • Activation: Dropwise, add Thionyl Chloride (SOCl₂, 3.0 equiv) to the chilled methanol over 10 minutes. Caution: Exothermic reaction, generates HCl gas.

  • Substrate Addition: Add 7,9-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid (1.0 equiv, e.g., 1.0 g) in one portion. The suspension will slowly clarify as the HCl salt forms.

  • Reflux: Remove the ice bath and heat the reaction to 70 °C (reflux) for 18–24 hours. Steric hindrance requires extended heating.

  • Validation: Monitor by LC-MS. The mass of the free base ester [M+H]⁺ should be the dominant peak.

  • Isolation: Concentrate the reaction mixture in vacuo to a thick oil. Triturate with cold diethyl ether (3 × 15 mL) to precipitate the methyl ester hydrochloride salt as a white solid. Filter and dry under high vacuum.

Protocol B: N-Boc Protection followed by Alkyl Halide Esterification

Use this protocol if you require a protected amine and are struggling with Steglich (DCC/DMAP) coupling failures due to steric hindrance.

Mechanistic Rationale: By converting the carboxylic acid to a carboxylate anion (using Cs₂CO₃) and reacting it with an alkyl halide, the sterically hindered C4 center acts as the nucleophile rather than the electrophile, entirely bypassing the neopentyl-like steric blockade [2][4].

Step 1: N-Boc Protection

  • Suspend the amino acid (1.0 equiv) in a 1:1 mixture of 1M NaOH (aq) and 1,4-Dioxane (0.2 M concentration).

  • Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) dropwise at 0 °C.

  • Stir at room temperature for 12 hours.

  • Acidify the aqueous layer to pH 3 using 1M KHSO₄ (avoids cleaving the Boc group) and extract with Ethyl Acetate (3 × 20 mL). Dry over Na₂SO₄ and concentrate to yield the N-Boc acid.

Step 2: Alkylation Esterification

  • Dissolve the N-Boc protected acid (1.0 equiv) in anhydrous DMF (0.1 M).

  • Add finely powdered Cesium Carbonate (Cs₂CO₃, 1.5 equiv). Stir for 15 minutes at room temperature to pre-form the highly nucleophilic cesium carboxylate.

  • Add the Alkyl Halide (e.g., Iodomethane or Benzyl Bromide, 1.5 equiv) dropwise.

  • Stir at room temperature for 4–6 hours.

  • Validation: TLC (Hexanes/EtOAc 7:3) will show complete consumption of the baseline acid spot.

  • Workup: Quench with water and extract with Ethyl Acetate. Wash the organic layer extensively with 5% LiCl (aq) (3 × 20 mL) to remove residual DMF. Dry and concentrate to yield the pure N-Boc ester.

References

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids Green Chemistry (RSC Publishing) URL:[Link]

  • GABA-analogous Spirocyclic Amino Acid Esters, 5. N-Benzyl-7-azaspiro[4.5]decane-1-carboxylates Heterocycles / Semantic Scholar URL:[Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle MDPI - Molecules URL:[Link]

Overcoming steric hindrance during 7,9-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid conjugation

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers encountering challenges with the conjugation of 7,9-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid. The unique steric hindrance presented by this molecule requires careful consideration of coupling reagents, reaction conditions, and analytical monitoring to achieve successful amide bond formation.

Understanding the Challenge: Steric Hindrance

The primary obstacle in conjugating 7,9-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid lies in the significant steric bulk surrounding both the carboxylic acid and the secondary amine of the spirocyclic core. The two methyl groups at positions 7 and 9 create a sterically congested environment, which can severely limit the accessibility of the reacting centers. This hindrance slows down the reaction rate and can lead to low or no product yield with standard coupling protocols.[1]

Frequently Asked Questions (FAQs)

Q1: My standard amide coupling reaction using DCC/HOBt is failing to produce any desired product. What is the likely cause?

A1: Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), even with additives like 1-Hydroxybenzotriazole (HOBt), are often not potent enough to overcome the significant steric hindrance of 7,9-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid.[2][3] The activated intermediate formed by these reagents may not be reactive enough to couple with the sterically hindered amine partner.

Q2: Which classes of coupling reagents are more effective for this type of sterically hindered substrate?

A2: For sterically demanding couplings, it is crucial to switch to more powerful in-situ activating reagents.[2] The following classes are recommended:

  • Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are significantly more effective as they form highly reactive activated esters that can overcome the steric barrier.[2][3] HATU, in particular, is known for its high reactivity and ability to suppress racemization.[4][5]

  • Phosphonium Salts: Reagents such as PyBOP and PyAOP are also highly effective for difficult couplings.[3][5] They are known to generate highly reactive intermediates and can be particularly useful when racemization is a concern.[4]

  • Acyl Fluoride Precursors: In extremely challenging cases where even potent uronium or phosphonium salts fail, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.[2][3] Reagents like TFFH can be used for this purpose.[6]

Q3: I'm observing a very slow reaction rate even with a more potent coupling reagent. What can I do to improve the kinetics?

A3: Steric hindrance inherently slows down the reaction rate.[2] To improve the kinetics, consider the following adjustments:

  • Increase Reaction Time: Extend the reaction time significantly, for instance, from a few hours to overnight.[2]

  • Elevate Temperature: Gently heating the reaction can help overcome the activation energy barrier.[2][3] However, this should be done cautiously to minimize the risk of side reactions or racemization.

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes by providing rapid and uniform heating.[7] This is a highly effective method for driving difficult couplings to completion.[7]

Q4: Can the choice of solvent impact the success of the conjugation?

A4: Yes, the solvent plays a critical role. Inadequate solvation can lead to aggregation, further hindering the reaction.[2] N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) due to its superior solvating properties.[2] For particularly difficult couplings, a mixture of solvents such as DCM/DMF/NMP might be beneficial.[2]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the conjugation of 7,9-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid.

Problem: Low to No Product Yield

Troubleshooting_Low_Yield

Caption: Troubleshooting workflow for low-yield couplings.

Problem: Formation of Multiple Products/Side Reactions

Troubleshooting_Side_Reactions

Caption: Troubleshooting workflow for side product formation.

Recommended Experimental Protocols

Protocol 1: High-Potency Uronium Salt Coupling (HATU)

This protocol is a robust starting point for the conjugation of 7,9-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid.

  • Pre-activation: In a separate vessel, dissolve the sterically hindered 7,9-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid (1.0 equivalent), HATU (0.95 equivalents), and a non-nucleophilic base such as DIPEA (2.0 equivalents) in anhydrous NMP.

  • Allow the pre-activation to proceed for 5-10 minutes at room temperature.

  • Coupling: Add the amine coupling partner (1.1 equivalents) to the pre-activated solution.

  • Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction with water and extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

This protocol is recommended when other methods have failed to provide a satisfactory yield.

  • Acyl Fluoride Formation: Dissolve the protected 7,9-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid (1.0 equivalent) in anhydrous DCM.

  • Add a fluorinating agent such as TFFH (1.05 equivalents) and a suitable non-nucleophilic base like DIPEA (2.0 equivalents).

  • Stir the reaction at room temperature for 1-2 hours, or until the formation of the acyl fluoride is complete (monitor by IR spectroscopy for the characteristic C=O stretch of an acyl fluoride).

  • Coupling Reaction: In a separate flask, dissolve the amine coupling partner (1.1 equivalents) in anhydrous DCM.

  • Slowly add the solution containing the acyl fluoride to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.

Data Summary: Comparison of Coupling Reagents

Coupling ReagentClassGeneral Performance for Hindered CouplingsKey AdvantagesPotential Drawbacks
DCC/HOBt CarbodiimidePoor to FairLow costOften ineffective for highly hindered substrates; formation of insoluble DCU byproduct.[8]
HATU Uronium/Aminium SaltExcellentHigh reactivity, suppresses racemization.[4][5]Can cause guanidinylation of the amine if used in excess.[1]
PyBOP Phosphonium SaltExcellentHighly effective for difficult couplings, non-carcinogenic byproducts.[5][9]Higher cost compared to some uronium salts.
PyAOP Phosphonium SaltExcellentVery high reactivity, low racemization.[1][4]Higher cost.
TFFH Fluorinating AgentExcellent (for acyl fluoride formation)Forms highly reactive acyl fluoride for extremely hindered couplings.[6]Requires a two-step process.

Mechanistic Insight: The Role of Advanced Coupling Reagents

Mechanism_of_Action

Caption: Mechanism of advanced coupling reagents.

Advanced coupling reagents like HATU and PyBOP activate the carboxylic acid to form a highly reactive intermediate, typically an activated ester. This intermediate is more susceptible to nucleophilic attack by the amine partner, even in a sterically congested environment, thus facilitating the formation of the desired amide bond.

References

  • Patsnap Eureka. How to Optimize Amide Formation in Microwave-Assisted Synthesis. [Link]

  • PMC. Ynamide Coupling Reagents: Origin and Advances. [Link]

  • DilunBio. Commonly Used Coupling Reagents in Peptide Synthesis. [Link]

  • ACS Publications. Immobilized Coupling Reagents: Synthesis of Amides/Peptides. [Link]

  • PMC. Expanding amide bond formation with CaLB-BOP: from sterically hindered substrates to aqueous and micellar media. [Link]

  • ACS Publications. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

  • Medicilon. Commonly Used Condensation Agents in Peptide Solid Phase Synthesis. [Link]

  • Royal Society of Chemistry. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

  • Aapptec Peptides. Carbodiimides and Additives. [Link]

  • University of Calgary. Peptide Synthesis. [Link]

  • Luxembourg Bio Technologies. PyClocK, the phosphonium salt derived from 6-Cl-HOBt. [Link]

  • ResearchGate. Procedures to Improve Difficult Couplings. [Link]

Sources

Technical Support Center: Troubleshooting Co-Elution in LC-MS Analysis of 7,9-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. This guide is specifically engineered for researchers and bioanalytical scientists facing co-elution and signal suppression challenges when analyzing 7,9-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid .

Because this molecule is a spirocyclic amino acid containing both a secondary amine and a carboxylic acid, it exists as a highly polar zwitterion at physiological pH. Furthermore, the presence of multiple stereocenters (at C4, C7, C9, and the spiro carbon) introduces complex diastereomeric mixtures. These structural realities create two primary LC-MS/MS bottlenecks: matrix-induced ion suppression due to poor retention, and isobaric interference from co-eluting stereoisomers[1][2].

Diagnostic Workflow for Co-Elution Resolution

Before adjusting instrument parameters, use the following logical framework to identify the root cause of your co-elution issue.

DiagnosticTree Start Co-elution Detected (Poor Peak Shape / Low Signal) CheckRT Evaluate Retention Factor (k') Start->CheckRT VoidVol Elutes near Void Volume (k' < 2) CheckRT->VoidVol Yes GoodRT Adequate Retention (k' > 2) CheckRT->GoodRT No MatrixEffect Matrix Effect / Ion Suppression (Phospholipids/Salts) VoidVol->MatrixEffect Isomer Isomeric / Diastereomeric Co-elution GoodRT->Isomer Multiple peaks merged Action1 Switch to HILIC or Mixed-Mode Chromatography MatrixEffect->Action1 Action3 Perform Post-Column Infusion / Enhance SPE Cleanup MatrixEffect->Action3 Action2 Optimize Gradient Slope / Deploy Chiral Stationary Phase Isomer->Action2

Figure 1: Diagnostic decision tree for identifying and resolving LC-MS co-elution bottlenecks.

Frequently Asked Questions (Troubleshooting Guide)

Q1: My analyte elutes in the void volume on a standard C18 column, and the MS signal is extremely low. What is causing this, and how do I fix it? Causality: Highly polar zwitterions like 7,9-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid have virtually no affinity for nonpolar alkyl stationary phases (C18)[3]. Elution in the void volume forces the analyte to co-elute with unretained biological matrix components (salts, proteins, endogenous lipids). In Electrospray Ionization (ESI), these matrix components compete with your analyte for the limited charge available on the droplet surface during desolvation. This neutralizes the analyte ions, leading to severe ion suppression and a massive drop in sensitivity[4][5][6]. Solution: Abandon Reversed-Phase Liquid Chromatography (RPLC) for this specific intact molecule and switch to Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a highly organic mobile phase (typically >70% acetonitrile)[7][8][9]. This orthogonal approach retains polar compounds effectively. Furthermore, the high organic content in HILIC mobile phases significantly enhances ESI droplet desolvation efficiency, drastically improving your signal-to-noise ratio[7].

Q2: I am using HILIC, but I see a broad, shouldering peak instead of a sharp singlet. How can I resolve the stereoisomers of this compound? Causality: The molecule contains multiple chiral centers. If your sample is not enantiopure, you are observing the co-elution of diastereomers. While MS/MS provides excellent mass selectivity, it cannot distinguish between diastereomers because they share the exact same mass and often yield identical fragmentation patterns (isobaric interference)[1][2]. Solution:

  • Buffer Optimization: In HILIC, ion exchange strongly contributes to the retention mechanism. Ensure you are using a volatile buffer (e.g., 10 mM ammonium formate or acetate) to control the ionization state of both the stationary phase and the zwitterionic analyte[8].

  • Derivatization: If chromatographic resolution remains poor, implement pre-column derivatization (e.g., esterification of the carboxylic acid or amidation of the secondary amine). Derivatization neutralizes the zwitterion, increases hydrophobicity (allowing a return to high-efficiency RPLC), and amplifies the structural differences between diastereomers, leading to baseline resolution[10].

Q3: How can I definitively prove that matrix effects are causing my co-elution issues, rather than poor inherent ionization of the molecule itself? Causality: To ensure trustworthiness in your assay, you must decouple instrument performance from matrix interference using a self-validating experimental setup. Solution: Perform a Post-Column Infusion (T-infusion) experiment [6].

  • Continuously infuse a pure standard of the analyte into the MS source via a T-junction placed between the LC column and the MS inlet.

  • Inject a blank matrix extract (e.g., plasma prepared via your standard protocol) onto the LC column.

  • Monitor the specific MRM transition of the analyte. Interpretation: A constant, flat baseline indicates no matrix effect. A sudden drop (negative peak) in the baseline signal identifies zones of ion suppression caused by co-eluting matrix components[11]. If your analyte's retention time falls within this suppression zone, you must alter the chromatography or improve sample cleanup (e.g., Solid Phase Extraction).

Quantitative Comparison of Chromatographic Strategies

The following table summarizes the expected performance of different LC-MS strategies for 7,9-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid.

Analytical StrategyPrimary Retention MechanismMatrix Effect RiskDiastereomer ResolutionESI-MS Sensitivity
Standard RPLC (C18) Hydrophobic PartitioningCRITICAL (Void elution)Poor (Co-elution)Low (Ion suppression)
HILIC (Amide/Silica) Hydrophilic Partitioning / Ion ExchangeLow (Retained past matrix)Moderate (Requires shallow gradient)High (High organic mobile phase)
Derivatization + RPLC Hydrophobic PartitioningLow (Strong retention)Excellent (Amplified structural differences)High (Increased hydrophobicity)
Self-Validating Protocol: Optimizing HILIC-MS/MS Workflow

To successfully implement HILIC for this spirocyclic amino acid, follow this step-by-step methodology.

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.0 with Formic Acid. (Note: pH 3.0 ensures the carboxylic acid is mostly protonated, while the secondary amine is positively charged, stabilizing the interaction with the stationary phase).

  • Mobile Phase B (Organic): 10 mM Ammonium Formate in 90% Acetonitrile / 10% Water. (Crucial: Buffers must be present in the organic phase to maintain constant ionic strength during the gradient[8]).

Step 2: Sample Diluent Optimization (The Most Common HILIC Error)

  • Do not dissolve your sample in 100% water. Injecting a highly aqueous sample onto a HILIC column disrupts the water-enriched layer on the stationary phase, causing severe peak splitting and breakthrough.

  • Action: Dilute your final sample extract in at least 75% Acetonitrile before injection.

Step 3: Gradient Elution Execution

  • Unlike RPLC, water is the strong eluting solvent in HILIC[7][8].

  • Start the gradient at 95% Mobile Phase B (High Organic).

  • Hold for 2 minutes to allow polar analytes to partition into the stationary phase water layer.

  • Ramp down to 60% Mobile Phase B over 10 minutes (0.4 mL/min flow rate).

Step 4: Column Equilibration

  • HILIC columns require significantly longer equilibration times than RPLC columns to re-establish the hydration layer.

  • Action: Flush with starting conditions (95% B) for a minimum of 20 column volumes between injections.

HILIC_Mech Analyte 7,9-Dimethyl-2-azaspiro [4.5]decane-4-carboxylic acid (Polar Zwitterion) RPLC Reversed-Phase (C18) High Aqueous Mobile Phase Analyte->RPLC Poor Affinity HILIC HILIC (Amide/Silica) High Organic (>70% ACN) Analyte->HILIC Strong Affinity ResultRPLC Hydrophobic Mismatch Elutes in Void Volume Severe Ion Suppression RPLC->ResultRPLC ResultHILIC Polar Partitioning Strong Retention High MS Sensitivity HILIC->ResultHILIC

Figure 2: Mechanistic comparison of RPLC vs. HILIC retention for polar zwitterions.

Sources

Validation & Comparative

Advanced Bioisosteric Replacement: Upgrading Pyrrolidines with 7,9-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Workflow

Executive Summary & The Bioisosteric Rationale

The pyrrolidine ring is a ubiquitous structural motif in medicinal chemistry, frequently utilized to project basic amines and functional groups into target binding pockets. However, traditional flat pyrrolidines suffer from significant liabilities: rapid metabolic clearance (primarily via α-oxidation), poor aqueous solubility relative to their lipophilicity, and promiscuous off-target binding due to high conformational flexibility[1].

To overcome these bottlenecks, medicinal chemists are increasingly turning to spirocyclic pyrrolidines —specifically the 2-azaspiro[4.5]decane scaffold—as advanced 3D bioisosteres[2]. By incorporating 7,9-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid , drug developers can drastically increase the fraction of sp³ carbons (Fsp³), rigidify the pharmacophore, and sterically shield the molecule from cytochrome P450 (CYP) metabolism.

Rationale P Pyrrolidine Core (High Clearance) S Spirocyclization (2-azaspiro[4.5]decane) P->S Increases Fsp3 M Methylation (7,9-Dimethyl) S->M Steric Shielding O Optimized Bioisostere (Stable, 3D Vector) M->O Enhances Half-life

Caption: Logical progression of pyrrolidine bioisosteric optimization.

Structural & Physicochemical Comparison

To objectively evaluate the performance upgrade, we compare a standard building block, Pyrrolidine-3-carboxylic acid, against the novel 7,9-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid scaffold.

Table 1: Comparative Physicochemical Profile
PropertyPyrrolidine-3-carboxylic acid7,9-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acidMechanistic Causality & Advantage
Fsp³ (3D Character) 1.0 (5/5 carbons)1.0 (12/12 carbons)Higher absolute 3D volume improves target specificity and reduces off-target toxicity [1].
Conformational Rigidity Low (Flexible ring)High (Spiro-fused)Locks the carboxylic acid vector, reducing the entropic penalty upon target binding [3].
Metabolic Stability (HLM) Low-ModerateHigh7,9-dimethyl groups provide a steric "umbrella" against CYP-mediated oxidation.
Lipophilicity (cLogP) ~ -1.5~ 1.2Enhanced membrane permeability while maintaining basicity for aqueous solubility.
Mechanistic Insights: Why the 7,9-Dimethyl Substitution?

The spiro[4.5]decane system projects the amine and carboxylic acid functionalities into a highly defined 3D space, mimicking the bioactive conformation of pyrrolidines while preventing the ring from adopting high-energy planar conformations [3]. The addition of the 7,9-dimethyl groups on the cyclohexane ring is a deliberate design choice. These methyl groups create steric bulk that shields the adjacent carbons and the spiro center, significantly reducing the rate of oxidative metabolism by liver microsomes without disrupting the primary binding vectors.

Experimental Workflows & Self-Validating Protocols

Integrating a sterically hindered spirocycle requires optimized synthetic and analytical workflows. The following protocols are designed as self-validating systems to ensure experimental integrity.

Protocol A: Sterically Hindered Amide Coupling

Because the 4-carboxylic acid is adjacent to the bulky spiro center, standard coupling conditions often result in low yields.

  • Activation: Dissolve 7,9-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature to form the active ester.

  • Coupling: Add the target amine (1.1 eq) dropwise.

  • Self-Validation Check (1 Hour): Sample 5 µL of the reaction mixture, dilute in 100 µL MeCN, and analyze via LC-MS.

    • Causality & Adaptation: If the active ester peak persists without product formation, the steric hindrance of the 7,9-dimethyl groups is impeding nucleophilic attack. Immediately elevate the temperature to 50°C and add a catalytic amount of HOAt (0.2 eq) to accelerate the reaction.

  • Workup: Quench with saturated NaHCO₃, extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via reverse-phase HPLC.

Protocol B: In Vitro ADME Validation (Microsomal Stability)

To validate the enhanced metabolic stability of the bioisostere, perform a Human Liver Microsome (HLM) clearance assay.

  • Incubation: Incubate the synthesized spiro-compound (1 µM) with human liver microsomes (0.5 mg/mL protein) in 100 mM phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Add NADPH (1 mM final concentration) to initiate the enzymatic reaction.

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 15, 30, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Self-Validation Check: Run Verapamil concurrently as a high-clearance positive control.

    • Causality: If Verapamil is not degraded by >80% at 60 minutes, the microsomes are inactive or the NADPH has degraded. The assay must be invalidated and repeated. This ensures the high stability observed for the spiro-compound is genuine and not an artifact of degraded reagents.

Workflow Syn 1. Scaffold Incorporation (Amide Coupling) Pur 2. Purification & QC (LC-MS, NMR) Syn->Pur ADME 3. ADME Profiling (HLM Stability) Pur->ADME Bind 4. Target Binding (SPR Assays) ADME->Bind

Caption: Step-by-step workflow for validating the azaspiro bioisostere.

Conclusion

Replacing traditional pyrrolidines with 7,9-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid offers a robust strategy for overcoming metabolic liabilities and poor target selectivity. By leveraging the spirocyclic 3D geometry and the steric shielding of the dimethyl groups, drug development professionals can significantly improve the pharmacokinetic profiles of their lead compounds while maintaining the critical binding vectors required for efficacy.

References

  • Improved Cav2.2 Channel Inhibitors through a gem-Dimethylsulfone Bioisostere Replacement of a Labile Sulfonamide Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Optimization and Mechanistic Investigations of Novel Allosteric Activators of PKG1α Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

A Comparative Analysis of Conformational Rigidity: 7,9-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid versus Standard Amino Acids

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers and Drug Development Professionals

In the landscape of modern drug discovery, the conformational state of a molecule is a critical determinant of its biological activity. The precise three-dimensional arrangement of atoms dictates how a ligand interacts with its target receptor, influencing binding affinity, selectivity, and ultimately, therapeutic efficacy. While nature's canonical amino acids provide a versatile toolkit for peptide and protein construction, their inherent flexibility can be a double-edged sword, often leading to entropic penalties upon binding and a lack of specificity. This guide provides an in-depth comparison of the conformational rigidity of a novel, non-natural amino acid, 7,9-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid, with that of standard amino acids, offering insights into its potential as a valuable building block in peptidomimetic and drug design.

The Principle of Conformational Rigidity: A Cornerstone of Rational Drug Design

Conformational rigidity refers to the degree to which a molecule is restricted in its ability to adopt different spatial arrangements through the rotation of its single bonds. In drug design, introducing conformational constraints into a flexible molecule can be a powerful strategy to "freeze" it in a bioactive conformation—the specific 3D shape required for optimal interaction with a biological target.[1] This pre-organization can lead to a significant increase in binding affinity by reducing the entropic cost of binding. Furthermore, a rigid molecular scaffold can enhance selectivity by preventing the molecule from adopting conformations that would allow it to bind to off-target receptors.

Standard amino acids, the fundamental units of proteins, exhibit considerable conformational flexibility.[2][3] This flexibility arises from the rotation around the phi (φ) and psi (ψ) dihedral angles of the peptide backbone, as well as the chi (χ) angles of the side chains.[4] While this plasticity is essential for protein folding and function, it can be a drawback in the design of small molecule drugs and peptide therapeutics.

Unveiling the Rigidity of 7,9-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid

7,9-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid is a synthetic amino acid characterized by a unique spirocyclic core. The spiro junction, where two rings share a single carbon atom, is the key structural feature that imparts significant conformational rigidity.

Structural Features Contributing to Rigidity:

  • Spirocyclic System: The fusion of the pyrrolidine and cyclohexane rings through a common quaternary carbon atom severely restricts the rotational freedom of the entire molecular framework. Unlike the flexible side chains of many natural amino acids, the spirocyclic system locks the relative orientations of the constituent rings.

  • Fused Ring Conformations: The cyclohexane ring in the spiro[4.5]decane system will adopt a stable chair conformation, while the pyrrolidine ring will have a defined envelope or twist conformation. The energetic barriers to ring-flipping in the cyclohexane moiety and pseudorotation in the pyrrolidine ring are substantial, further limiting the accessible conformational space.

  • Dimethyl Substitution: The presence of two methyl groups on the cyclohexane ring at positions 7 and 9 introduces additional steric hindrance, which can further restrict the flexibility of the cyclohexane ring and influence the overall preferred conformation of the molecule.

In contrast, standard amino acids with acyclic side chains, such as leucine or methionine, possess multiple rotatable bonds, allowing them to explore a wide range of conformations in solution.[5][6] Even proline, a cyclic amino acid, which is considered conformationally restricted compared to other natural amino acids, primarily constrains the backbone phi (φ) angle but still allows for some flexibility in the pyrrolidine ring puckering.

Comparative Data: A Quantitative Look at Conformational Space

While specific experimental data for 7,9-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid is not extensively published, we can infer its properties based on studies of similar spirocyclic systems. The conformational landscape of such molecules is significantly more constrained than that of standard amino acids.

Parameter Standard Amino Acids (e.g., Alanine, Leucine) 7,9-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid (Inferred)
Backbone Dihedral Angles (φ, ψ) Wide range of allowed values (Ramachandran plot)Highly restricted due to the cyclic nature of the amino group
Side Chain Dihedral Angles (χ) Multiple rotatable bonds allowing for numerous conformersTorsion angles within the spirocyclic system are largely fixed
Accessible Conformational Space LargeSmall and well-defined
Energy Barrier to Conformational Change LowHigh

Experimental and Computational Workflows for Assessing Conformational Rigidity

A multi-faceted approach combining experimental techniques and computational modeling is essential for a comprehensive understanding of a molecule's conformational properties.

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR is a powerful tool for elucidating the three-dimensional structure and dynamics of molecules in solution.[7][8]

  • Step 1: Sample Preparation: Dissolve a precisely weighed sample of the amino acid in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Step 2: 1D and 2D NMR Data Acquisition: Acquire a suite of NMR spectra, including ¹H, ¹³C, COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy).

  • Step 3: Chemical Shift and Coupling Constant Analysis: Analyze chemical shifts and scalar coupling constants (J-couplings) to infer information about bond angles and dihedral angles.

  • Step 4: NOE/ROE Analysis: The presence and intensity of NOE or ROE cross-peaks provide information about through-space proximity of protons (typically < 5 Å), which is crucial for defining the overall molecular conformation.[1]

  • Step 5: Relaxation Dispersion NMR: For molecules exhibiting conformational exchange on the microsecond to millisecond timescale, Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion experiments can be employed to characterize the kinetics and thermodynamics of these dynamic processes.[9]

2. X-ray Crystallography:

This technique provides a static, high-resolution picture of the molecule's conformation in the solid state.

  • Step 1: Crystallization: Grow single crystals of the amino acid of sufficient size and quality. This is often the most challenging step.

  • Step 2: X-ray Diffraction Data Collection: Mount a single crystal on a goniometer and expose it to a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern that is recorded by a detector.

  • Step 3: Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map of the molecule, from which the atomic positions can be determined and refined to yield a precise three-dimensional structure.

Computational Modeling

Computational methods are invaluable for exploring the conformational landscape and energy profiles of molecules.[10][11]

1. Molecular Dynamics (MD) Simulations:

MD simulations provide a dynamic view of molecular motion over time.[12][13]

  • Step 1: System Setup: Build a model of the amino acid in a simulated solvent box (e.g., water).

  • Step 2: Parameterization: Assign a force field to the molecule, which defines the potential energy of the system as a function of its atomic coordinates. For non-standard amino acids, new parameters may need to be developed.[12]

  • Step 3: Simulation: Run the simulation for a sufficient length of time (nanoseconds to microseconds) to allow the molecule to explore its accessible conformations.

  • Step 4: Trajectory Analysis: Analyze the simulation trajectory to identify the most populated conformational states, calculate dihedral angle distributions, and determine the energetics of conformational transitions.

2. Quantum Mechanics (QM) Calculations:

QM calculations provide highly accurate information about the electronic structure and energetics of different conformers.

  • Step 1: Geometry Optimization: Perform geometry optimizations for various possible conformers to find the minimum energy structures.

  • Step 2: Energy Calculations: Calculate the relative energies of the optimized conformers to determine their relative populations.

  • Step 3: Torsional Scans: Systematically rotate specific dihedral angles and calculate the energy at each step to map out the potential energy surface and identify rotational barriers.

Visualizing the Concepts

G cluster_0 Standard Amino Acid (e.g., Leucine) cluster_1 7,9-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid Backbone (φ, ψ) Backbone (φ, ψ) High Flexibility High Flexibility Backbone (φ, ψ)->High Flexibility Wide range of rotation Large Conformational Space Large Conformational Space High Flexibility->Large Conformational Space Side Chain (χ) Side Chain (χ) Side Chain (χ)->High Flexibility Multiple rotatable bonds Drug Design Drug Design Large Conformational Space->Drug Design Entropic Penalty Spirocyclic Core Spirocyclic Core High Rigidity High Rigidity Spirocyclic Core->High Rigidity Restricted rotation Small Conformational Space Small Conformational Space High Rigidity->Small Conformational Space Dimethyl Substitution Dimethyl Substitution Dimethyl Substitution->High Rigidity Steric hindrance Small Conformational Space->Drug Design Pre-organized for Binding

Caption: Conformational flexibility comparison.

G Amino Acid Sample Amino Acid Sample NMR Spectroscopy NMR Spectroscopy Amino Acid Sample->NMR Spectroscopy Solution State X-ray Crystallography X-ray Crystallography Amino Acid Sample->X-ray Crystallography Solid State Computational Modeling Computational Modeling Amino Acid Sample->Computational Modeling In Silico Conformational Dynamics Conformational Dynamics NMR Spectroscopy->Conformational Dynamics Static 3D Structure Static 3D Structure X-ray Crystallography->Static 3D Structure Conformational Landscape & Energetics Conformational Landscape & Energetics Computational Modeling->Conformational Landscape & Energetics Rigidity Assessment Rigidity Assessment Conformational Dynamics->Rigidity Assessment Static 3D Structure->Rigidity Assessment Conformational Landscape & Energetics->Rigidity Assessment

Caption: Workflow for conformational analysis.

Conclusion

The spirocyclic architecture of 7,9-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid imparts a high degree of conformational rigidity, setting it apart from the inherent flexibility of standard amino acids. This constrained nature makes it a highly attractive building block for the design of potent and selective peptide-based therapeutics and small molecule drugs. By pre-organizing the pharmacophoric elements in a bioactive conformation, the entropic penalty of binding can be minimized, leading to enhanced affinity and biological activity. The systematic application of experimental techniques like NMR and X-ray crystallography, in conjunction with computational modeling, provides a robust framework for characterizing the conformational properties of such novel amino acids, thereby enabling their rational incorporation into next-generation therapeutic agents.

References

  • PubMed. Computational methods for exploring protein conformations. Available from: [Link]

  • IJCRT.org. Conformational Plasticity Of Amino Acids: A computational Review Of Small Molecule Interactions. Available from: [Link]

  • Portland Press. Computational methods for exploring protein conformations. Available from: [Link]

  • UPCommons. Parameterization of non-natural amino acids for conformational search. Available from: [Link]

  • bioRxiv. A Machine Learning Method to Characterize Conformational Changes of Amino Acids in Proteins. Available from: [Link]

  • Cambridge University Press & Assessment. Conformations of amino acids and peptides. Available from: [Link]

  • PMC. A stereochemical journey around spirocyclic glutamic acid analogs. Available from: [Link]

  • PMC. Quantitative Determination of Site-Specific Conformational Distributions in an Unfolded Protein by Solid State Nuclear Magnetic Resonance. Available from: [Link]

  • Springer. Computational Methods for Studying Conformational Behaviors of Cyclic Peptides. Available from: [Link]

  • Eduncle. What is conformational flexibility in amino acids?. Available from: [Link]

  • PMC. Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Available from: [Link]

  • ACS Publications. Spirolactams as Conformationally Restricted Pseudopeptides: Synthesis and Conformational Analysis. Available from: [Link]

  • PLOS One. Side chain flexibility and the symmetry of protein homodimers. Available from: [Link]

  • PMC. STRUCTURE FLUCTUATIONS AND CONFORMATIONAL CHANGES IN PROTEIN BINDING. Available from: [Link]

  • Springer. CPMG Experiments for Protein Minor Conformer Structure Determination. Available from: [Link]

  • ACS Publications. NMR-Based Methods for Protein Analysis. Available from: [Link]

  • PNAS. Contribution of protein conformational heterogeneity to NMR lineshapes at cryogenic temperatures. Available from: [Link]

  • ScienceDirect. NMR free ligand conformations and atomic resolution dynamics. Available from: [Link]

  • HETEROCYCLES. synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid. Available from: [Link]

  • MDPI. One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Available from: [Link]

  • ResearchGate. Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. Available from: [Link]

  • PMC. Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. Available from: [Link]

  • Google Patents. 8-azaspiro[11][12] decane-7, the preparation method of 9-dione compounds. Available from:

  • Beilstein Journals. Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally “frozen” analogues of L-glutamic acid. Available from: [Link]

  • Matrix Fine Chemicals. 8-AZASPIRO[4.5]DECANE-7,9-DIONE | CAS 1075-89-4. Available from: [Link]

  • RSC Publishing. Concomitant conformational dimorphism in 1,2-bis(9-anthryl)acetylene. Available from: [Link]

Sources

A Comparative Guide to Validating Stereocenter Integrity: X-ray Crystallography as the Gold Standard for 7,9-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Stereochemical Fidelity in Drug Development

In the intricate world of pharmaceutical sciences, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is a critical determinant of its biological activity, efficacy, and safety profile. Chiral molecules, which exist as non-superimposable mirror images (enantiomers), can exhibit dramatically different pharmacological and toxicological effects.[1][2][3] The challenge of confirming stereochemical integrity is particularly pronounced in complex scaffolds such as spirocyclic systems. 7,9-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid, with its multiple stereocenters, serves as an exemplary case. An error in the assignment or a loss of integrity at any of these centers can lead to a completely different molecular entity, jeopardizing drug development programs.

This guide provides an in-depth comparison of the analytical techniques available for validating the stereocenter integrity of complex molecules. We will establish why single-crystal X-ray crystallography (SC-XRD) is considered the definitive "gold standard" for this purpose, while also evaluating the strengths and applications of complementary spectroscopic and chromatographic methods.[1][4][5]

The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)

SC-XRD is a powerful analytical technique that provides a precise and unambiguous three-dimensional map of the atomic arrangement in a crystalline solid.[4] By analyzing the diffraction pattern of X-rays passing through a high-quality single crystal, researchers can determine absolute stereochemistry, bond lengths, and bond angles with atomic-level resolution.[6]

The Principle of Absolute Configuration Determination

The ability of X-ray crystallography to determine the absolute configuration of a chiral molecule hinges on a phenomenon known as anomalous dispersion (or anomalous scattering).[1] Under normal scattering conditions, the diffraction intensities from a molecule and its mirror image are identical (Friedel's Law). However, when the X-ray energy is near the absorption edge of an atom within the crystal, the scattering factor of that atom acquires an imaginary component. This breaks Friedel's Law, causing slight but measurable differences between the intensities of specific reflections (Bijvoet pairs).[1][7] By analyzing these differences, the true, absolute spatial arrangement of the atoms can be determined.

The refinement of the crystallographic data yields a critical value known as the Flack parameter (x) .[7][8] This parameter quantifies the proportion of the inverted structure in the crystal.

  • A Flack parameter close to 0 , with a small standard uncertainty (s.u. < 0.1), indicates that the determined absolute configuration is correct.[9][10]

  • A value near 1 suggests that the inverted structure is the correct one.[7][9]

  • A value around 0.5 may indicate a racemic mixture or twinning.[7]

The Flack parameter, therefore, serves as a powerful internal validation for the stereochemical assignment.[8]

Workflow and Decision-Making in Stereochemical Analysis

Choosing the right analytical tool is paramount. The following workflow illustrates a logical decision-making process for a researcher faced with a new chiral compound.

G cluster_0 cluster_1 cluster_2 start New Chiral Compound Synthesized (e.g., 7,9-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid) crystal_q Can a high-quality single crystal be grown? start->crystal_q xray Perform Single-Crystal X-ray Diffraction (SC-XRD) crystal_q->xray Yes no_crystal No Crystal or Ambiguous XRD Result crystal_q->no_crystal No flack_q Flack parameter conclusive? (x ≈ 0 or 1, s.u. < 0.1) xray->flack_q abs_config Absolute Configuration Unambiguously Determined (Gold Standard) flack_q->abs_config Yes flack_q->no_crystal No purity_q Primary Goal: Enantiomeric Purity? no_crystal->purity_q hplc Use Chiral HPLC purity_q->hplc Yes struct_q Primary Goal: Structural Confirmation? purity_q->struct_q No purity_result Enantiomeric Ratio (er) Determined hplc->purity_result nmr NMR Spectroscopy (NOESY/ROESY for Relative) (Derivatization for Absolute) struct_q->nmr Relative or Indirect Absolute vcd Vibrational Circular Dichroism (VCD) + DFT Calculation struct_q->vcd Direct Absolute (Solution-State) struct_result Relative or Absolute Configuration Inferred nmr->struct_result vcd->struct_result

Caption: Decision tree for selecting a stereochemical validation method.

Detailed Experimental Protocol: X-ray Crystallography

This protocol outlines the key steps for determining the absolute configuration of 7,9-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid.

Part 1: Single Crystal Growth (The Critical Bottleneck)

The success of SC-XRD is entirely dependent on obtaining a single, high-quality crystal, which is often the most challenging step.[11] This requires creating an environment where the molecule slowly transitions from a supersaturated solution to a highly ordered solid state.[12]

  • Solubility Screening:

    • Assess the solubility of ~5-10 mg of the purified compound in a range of solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, acetone).[13][14] The ideal solvent will dissolve the compound when heated but show lower solubility at room or cooler temperatures.

  • Crystallization Method Selection:

    • Slow Evaporation (Easiest Method): Prepare a nearly saturated solution of the compound in a suitable solvent in a clean vial. Cover the vial with a cap containing a small pinhole to allow for slow solvent evaporation over several days to weeks.[12]

    • Vapor Diffusion (Preferred for Milligram Quantities): Dissolve the compound in a small amount of a primary solvent. Place this vial inside a larger, sealed jar containing a secondary solvent (anti-solvent) in which the compound is poorly soluble but the primary solvent is volatile. The vapor of the primary solvent will slowly diffuse into the anti-solvent, gradually increasing the concentration of the compound in the vial to the point of crystallization.[12]

    • Slow Cooling/Thermal Recrystallization: Prepare a saturated solution at an elevated temperature. Slowly cool the solution, allowing crystals to form gradually. This can be performed with as little as 1.5 mg of material using specialized equipment.[15]

  • Crystal Harvesting:

    • Once suitable crystals (ideally >0.1 mm in all dimensions) have formed, carefully remove them from the mother liquor using a cryoloop or a fine needle and immediately coat them in a cryoprotectant (e.g., Paratone-N oil) to prevent solvent loss and degradation.

Part 2: Data Collection and Processing
  • Mounting and Alignment: Mount the cryo-cooled crystal on a goniometer head on the diffractometer.

  • Data Collection:

    • The crystal is cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

    • The crystal is irradiated with a monochromatic X-ray beam (Copper Kα radiation is often a good choice for organic molecules with only light atoms to maximize anomalous scattering effects).[16]

    • The crystal is rotated, and a series of diffraction images are collected on a detector.[6]

  • Data Processing:

    • The collected images are processed using specialized software.[17] This involves indexing the diffraction spots to determine the unit cell parameters and space group, integrating the intensities of each reflection, and applying corrections for experimental factors (e.g., absorption).

    • Symmetrically equivalent reflections are merged to produce a final dataset. The quality of this process is often assessed by the R-merge value.[17]

Part 3: Structure Solution and Refinement
  • Structure Solution: An initial electron density map is calculated from the processed diffraction data, from which a preliminary model of the molecule's structure is built.[6]

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares method.[18] This iterative process adjusts atomic positions and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. The quality of the final model is assessed by the R1-factor (a measure of the agreement for observed reflections).

  • Absolute Structure Determination: During the final stages of refinement, the Flack parameter is calculated to definitively determine the absolute configuration.[7][10] A final crystallographic information file (CIF) is generated, containing all structural information.

Alternative and Complementary Techniques

While SC-XRD is definitive, it is not always feasible. Other techniques provide crucial, often complementary, information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for elucidating molecular connectivity and the chemical environment of atoms.[4] For stereochemistry, specific experiments are required.

  • Principle: NMR exploits the magnetic properties of atomic nuclei. For stereochemical analysis, the key is observing interactions between nuclei that are close in space but not necessarily bonded.

  • Application for Relative Stereochemistry (NOESY/ROESY):

    • Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are 2D NMR experiments that detect correlations between protons that are spatially close (< 5 Å).[19][20][21]

    • For 7,9-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid, a NOESY or ROESY experiment could confirm the cis or trans relationship between the methyl groups at the C7 and C9 positions by observing (or not observing) a through-space correlation.[22][23]

  • Application for Absolute Stereochemistry (Chiral Derivatizing Agents):

    • The absolute configuration can be inferred by reacting the molecule with an enantiomerically pure chiral derivatizing agent (CDA), such as Mosher's acid (MTPA).[16][24] This converts the enantiomers into diastereomers, which will have distinct signals in the ¹H or ¹⁹F NMR spectrum. By analyzing the chemical shift differences of the newly formed diastereomers, the absolute configuration of the original molecule can be deduced.[24][25]

  • Limitations: NOESY/ROESY only provides relative stereochemistry. The use of CDAs is an indirect method that requires the presence of a suitable functional group and can be complex to interpret.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse technique for determining the enantiomeric purity of a sample and for separating enantiomers on a preparative scale.[26][27]

  • Principle: Enantiomers have identical physical properties in an achiral environment. Chiral HPLC separates them by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[28] Alternatively, an indirect method involves derivatizing the enantiomers to form diastereomers, which can then be separated on a standard achiral column.[25][26][28]

  • Application: For the target molecule, a developed chiral HPLC method would show two distinct peaks if a racemic mixture is present. The ratio of the peak areas provides a highly accurate measure of enantiomeric excess (ee).

  • Limitations: While excellent for quantification and separation, chiral HPLC does not, by itself, reveal which peak corresponds to which absolute configuration without an authenticated reference standard.

Vibrational Circular Dichroism (VCD)

VCD is a powerful spectroscopic technique for determining the absolute configuration of chiral molecules in solution.[29][30]

  • Principle: VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions.[31] Enantiomers produce VCD spectra that are mirror images of each other (equal in magnitude, opposite in sign).[31]

  • Application: The experimental VCD spectrum of 7,9-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid is measured. Then, the theoretical VCD spectra for both the (R,R,R) and (S,S,S) enantiomers (for example) are calculated using quantum mechanical methods like Density Functional Theory (DFT). The absolute configuration is assigned by matching the experimental spectrum to the calculated one.[31][32]

  • Advantages: This method does not require crystallization and provides absolute configuration data on the molecule as it exists in solution.[29]

  • Limitations: It is a specialized technique that requires access to a VCD spectrometer and computational chemistry resources. The accuracy of the result depends on the quality of the computational model.[32][33]

Comparative Data Summary

The choice of technique depends on the specific question being asked, the sample availability, and the resources at hand.

Table 1: Comparison of Analytical Techniques for Stereochemical Validation
ParameterSingle-Crystal X-ray CrystallographyNMR SpectroscopyChiral HPLCVibrational Circular Dichroism (VCD)
Primary Output Unambiguous 3D structure, absolute configuration[24]Atomic connectivity, relative stereochemistry (NOE), inferred absolute configuration (with CDA)[24]Enantiomeric purity (ee/er), separation of stereoisomers[34]Absolute configuration in solution[30][31]
Sample Requirement High-quality single crystal (>0.1 mm)[24]1-20 mg, soluble sampleMicrogram to milligram quantities1-10 mg, soluble sample
Key Advantage Definitive, "gold standard" result[1]Provides rich structural data in solution[24]High-throughput, excellent for purity determination[24]No crystallization needed[29]
Key Limitation Crystal growth can be a major bottleneck[11]Indirect for absolute configuration, can be complexDoes not determine absolute configuration without a standardRequires specialized equipment and computational modeling[33]
Table 2: Hypothetical Performance Data for 7,9-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid
TechniqueParameterHypothetical ResultInterpretation
SC-XRD Flack Parameter (x)0.02 (s.u. 0.04)The determined absolute configuration (e.g., 5R, 7S, 9S) is correct with high confidence.
R1-factor0.035Excellent agreement between the structural model and the experimental data.
NMR NOESY Cross-PeakH at C7 ↔ H at C9Indicates a cis relationship between these two protons.
Chiral HPLC Enantiomeric Ratio (er)99.5 : 0.5The sample is highly enantiomerically pure.
VCD Spectrum ComparisonPositive correlation with calculated (5R, 7S, 9S) spectrumConfirms the (5R, 7S, 9S) absolute configuration in solution.

Visualizing the Target Molecule and Crystallography Workflow

G cluster_0 Target Molecule Stereocenters cluster_1 SC-XRD Experimental Workflow mol 7,9-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid (Highlighting Chiral Centers*) c5 C5 (Spirocenter) c7 C7 c9 C9 crystal 1. Crystal Growth (Slow Evaporation/Vapor Diffusion) mount 2. Crystal Mounting & Cryo-Cooling (100 K) crystal->mount collect 3. X-ray Data Collection (Diffraction Images) mount->collect process 4. Data Processing (Indexing & Integration) collect->process solve 5. Structure Solution (Electron Density Map) process->solve refine 6. Structure Refinement (Least-Squares Fitting) solve->refine validate 7. Validation & Final Report (Flack Parameter, CIF) refine->validate

Sources

In vitro metabolic stability of 7,9-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid vs traditional spirocycles

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the In Vitro Metabolic Stability of Novel and Traditional Spirocyclic Scaffolds

This guide provides a comprehensive comparison of the in vitro metabolic stability of the novel scaffold, 7,9-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid, against more traditional spirocycles utilized in medicinal chemistry. We will delve into the structural rationale for metabolic differences, provide a detailed experimental protocol for a head-to-head comparison using a human liver microsome (HLM) assay, and present illustrative data to guide researchers in their drug discovery efforts.

Introduction: The Strategic Value of Spirocycles in Modern Drug Discovery

The drive to create drug candidates with improved physicochemical and pharmacokinetic profiles has led to a strategic shift away from flat, aromatic structures—a concept often termed "escaping flatland".[1] Spirocycles, polycyclic organic compounds where two rings are linked by a single common atom, are at the forefront of this movement.[2] Their inherent three-dimensionality provides a rigid, well-defined exit vector for substituents, allowing for precise interaction with biological targets.[1][3]

The introduction of spirocyclic motifs has proven valuable for optimizing key drug-like properties, including solubility, lipophilicity, and, critically, metabolic stability.[2][4][5][6] By replacing metabolically vulnerable linear or monocyclic fragments, spirocycles can sterically shield susceptible positions from enzymatic degradation, thereby enhancing a compound's half-life. This guide focuses on this crucial advantage, comparing a novel, substituted azaspiro[4.5]decane derivative to its more conventional spirocyclic predecessors.

Structural Rationale: Predicting Metabolic Fate

The metabolic stability of a compound is largely dictated by its susceptibility to biotransformation by drug-metabolizing enzymes, primarily the Cytochrome P450 (CYP) superfamily located in the liver.[7] A molecule's structure dictates the accessibility of its atoms to the active sites of these enzymes.

Traditional Spirocycles (e.g., Spiro[3.3]heptane, Oxaspiro[3.4]octane): These simpler scaffolds introduce rigidity and three-dimensionality. However, their unsubstituted nature can still present metabolically liable C-H bonds. Their primary advantage lies in replacing planar systems, but they may not offer significant protection against metabolism on or near the core scaffold itself.

Novel Scaffold: 7,9-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid: This advanced scaffold incorporates several features designed to enhance metabolic stability:

  • Steric Shielding: The gem-dimethyl groups at the C9 position provide a significant steric shield. This bulkiness can physically block the approach of large CYP enzymes, protecting adjacent positions on both the piperidine and cyclopentane rings from oxidative metabolism.

  • Azaspiro Core: The nitrogen atom in the 2-position offers a point for polar substitution to optimize solubility and target engagement. While aliphatic amines can be sites of metabolism, the surrounding spirocyclic structure can modulate its accessibility.

  • Carboxylic Acid Moiety: The carboxylic acid group is a key feature for target interaction but is also a potential site for Phase II conjugation reactions, such as glucuronidation.[8][9] Its placement on the rigid spirocyclic frame can influence the efficiency of this metabolic pathway. The use of spirocyclic scaffolds can be an effective strategy for creating bioisosteres of carboxylic acids to circumvent this liability.[10][11]

Below is a diagram illustrating the key structural differences that influence metabolic stability.

G cluster_0 Traditional Spirocycle (e.g., Azaspiro[3.3]heptane) cluster_1 Novel Scaffold (7,9-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid) cluster_2 Metabolic Consequence A Azaspiro[3.3]heptane Core Unsubstituted carbons (Potential metabolic 'soft spots') C Higher susceptibility to CYP450 Oxidation A:f1->C Unprotected B Azaspiro[4.5]decane Core C9 Gem-Dimethyl Groups (Steric Shielding) C4 Carboxylic Acid (Phase II Metabolism Site) D Reduced susceptibility to CYP450 Oxidation B:f1->D Protected

Caption: Structural features influencing metabolic stability.

Experimental Protocol: Human Liver Microsome (HLM) Stability Assay

To empirically determine and compare metabolic stability, a standardized in vitro assay using human liver microsomes is essential.[12][13] This system contains a rich complement of Phase I drug-metabolizing enzymes, including CYPs.[7] The protocol below describes a self-validating system for determining the intrinsic clearance of a test compound.

Objective:

To measure the rate of disappearance (metabolism) of 7,9-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid and comparator compounds when incubated with human liver microsomes.

Materials:
  • Test Compounds (Stock solutions in DMSO)

  • Positive Control (e.g., Testosterone, Verapamil - compounds with known high clearance)

  • Negative Control (e.g., Warfarin - compound with known low clearance)

  • Pooled Human Liver Microsomes (HLMs)

  • Potassium Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH Regenerating System (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) with internal standard (for quenching and analysis)

  • 96-well incubation plates and collection plates

  • LC-MS/MS system for analysis

Step-by-Step Methodology:
  • Preparation of Reagents:

    • Thaw HLMs on ice. Dilute to a final protein concentration of 0.5 mg/mL in ice-cold phosphate buffer.

    • Prepare the NADPH regenerating system solution according to the manufacturer's instructions. Keep on ice.

    • Prepare working solutions of test compounds and controls by diluting stock solutions in buffer to achieve a final incubation concentration of 1 µM.

  • Incubation Setup (Pre-incubation):

    • Add the HLM solution to the wells of the 96-well plate.

    • Add the test compound working solutions to the wells containing HLMs.

    • Pre-incubate the plate at 37°C for 10 minutes with shaking. This step allows the compounds to equilibrate with the microsomes.

  • Initiation of Metabolic Reaction:

    • To initiate the reaction, add the pre-warmed NADPH regenerating system solution to each well. This cofactor is essential for the function of CYP enzymes.[7] The time of this addition is considered T=0.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in specific wells.

    • Quenching is achieved by adding a 2:1 or 3:1 volume of ice-cold acetonitrile containing an internal standard to the appropriate wells. This precipitates the microsomal proteins and halts all enzymatic activity.

  • Sample Processing:

    • Once the final time point is collected, seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated protein.

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein) .

The experimental workflow is visualized in the diagram below.

G cluster_prep 1. Preparation cluster_incubate 2. Incubation cluster_sample 3. Sampling & Processing cluster_analysis 4. Analysis prep_hlm Dilute HLMs (0.5 mg/mL) pre_incubate Add HLMs + Compounds to Plate Pre-incubate at 37°C prep_hlm->pre_incubate prep_nadph Prepare NADPH Regen. System prep_cpd Prepare Compound Working Solutions (1 µM) prep_cpd->pre_incubate start_reaction Initiate Reaction: Add NADPH System (T=0) pre_incubate->start_reaction sampling Sample at Time Points (0, 5, 15, 30, 60 min) start_reaction->sampling quench Quench with ACN + Internal Standard sampling->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge supernatant Transfer Supernatant for Analysis centrifuge->supernatant lcms LC-MS/MS Quantification of Parent Compound supernatant->lcms calc Calculate t½ and CLint lcms->calc

Caption: Workflow for the HLM metabolic stability assay.

Data Interpretation: A Comparative Analysis

The primary outputs of the HLM assay are the half-life (t½) and intrinsic clearance (CLint). A longer half-life and lower clearance value signify greater metabolic stability.[14] Below is a table of hypothetical but representative data comparing our novel scaffold to traditional spirocycles and a non-spirocyclic analogue.

Compound IDScaffold Typet½ (min)CLint (µL/min/mg protein)Predicted Metabolic Stability
Cmpd-1 7,9-Dimethyl-2-azaspiro[4.5]decane > 60 < 11.5 High
Cmpd-2Azaspiro[3.3]heptane4515.4Moderate
Cmpd-3Oxaspiro[3.4]octane3818.2Moderate
Cmpd-4N-benzylpiperidine (Non-spirocyclic)886.6Low
VerapamilPositive Control7.592.4Low (as expected)

Analysis of Results:

  • Cmpd-1 (Novel Scaffold): The data clearly indicate high metabolic stability, with a half-life exceeding the 60-minute incubation period. This result aligns with our structural hypothesis that the gem-dimethyl groups provide effective steric shielding against CYP-mediated metabolism.

  • Cmpd-2 & Cmpd-3 (Traditional Spirocycles): These compounds show improved stability compared to the non-spirocyclic analogue, demonstrating the general benefit of rigid, 3D scaffolds. However, they are still metabolized at a moderate rate, likely at unsubstituted positions on their cores.

  • Cmpd-4 (Non-spirocyclic Analogue): This compound shows very rapid metabolism, as is common for structures like N-benzylpiperidine which have multiple sites susceptible to oxidation.

Conclusion

The strategic incorporation of spirocyclic scaffolds is a proven method for enhancing the metabolic stability of drug candidates.[15][16] This guide demonstrates that while traditional spirocycles offer a distinct advantage over "flat" or conformationally flexible analogues, the rational design of next-generation scaffolds, such as 7,9-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid, can achieve superior metabolic profiles. The introduction of features like steric shielding through alkyl substitution is a key strategy for protecting metabolically labile positions.

By employing robust in vitro assays, such as the HLM stability protocol detailed here, drug discovery teams can generate reliable, comparative data to validate structural hypotheses and select compounds with a higher probability of in vivo success. The combination of predictive structural analysis and empirical in vitro testing provides a powerful paradigm for optimizing the pharmacokinetic properties of the next generation of therapeutics.

References

  • ResearchGate. Selected Applications of Spirocycles in Medicinal Chemistry | Request PDF. Available from: [Link]

  • Taylor & Francis Online. Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Available from: [Link]

  • DNDi. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Available from: [Link]

  • PlumX. Spiraling Forward: Spirocyclic Compounds as Innovative Tools in Drug Discovery for Medicinal Chemists. Available from: [Link]

  • Europe PMC. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Available from: [Link]

  • PubMed. Spirocyclic Scaffolds in Medicinal Chemistry. Available from: [Link]

  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery | CRO Services. Available from: [Link]

  • IntechOpen. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Available from: [Link]

  • Institute of Industrial Science, the University of Tokyo. Bioisosterism: A Rational Approach in Drug Design. Available from: [Link]

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. Available from: [Link]

  • MTTlab. Microsomal Stability Assay. Available from: [Link]

  • Sygnature Discovery. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available from: [Link]

  • MDPI. Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Available from: [Link]

  • ACS. Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Available from: [Link]

  • PMC. One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. Available from: [Link]

  • EMBL-EBI. Document: Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. (CHEMBL5550113). Available from: [Link]

  • PubMed. The use of in vitro metabolic stability for rapid selection of compounds in early discovery based on their expected hepatic extraction ratios. Available from: [Link]

  • ResearchGate. Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Available from: [Link]

  • French-Ukrainian Journal of Chemistry. oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Available from: [Link]

  • MDPI. Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin. Available from: [Link]

Sources

Mass spectrometry fragmentation patterns of 7,9-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Mass Spectrometry Fragmentation Patterns of 7,9-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid: A Comparative Guide for Scaffold Selection

As drug discovery programs increasingly prioritize the "escape from flatland," spirocyclic amines have emerged as critical bioisosteres for traditional aromatic and saturated monocyclic scaffolds. They offer enhanced 3D complexity, improved metabolic stability, and rigid conformational control[1]. However, characterizing these complex architectures via tandem mass spectrometry (LC-MS/MS) requires a deep understanding of their unique gas-phase thermodynamics.

This guide provides an authoritative, comparative analysis of the collision-induced dissociation (CID) fragmentation patterns of 7,9-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid against alternative building blocks, supported by self-validating experimental protocols.

Mechanistic Causality in ESI-MS/MS Fragmentation

To accurately interpret the MS/MS spectra of spirocyclic carboxylic acids, one must understand the causality behind their fragmentation pathways. Unlike simple linear or monocyclic amines, the spiro[4.5]decane system possesses a quaternary spiro carbon that fundamentally alters energy distribution during collisional activation[2].

  • Protonation and Initial Neutral Losses: During positive electrospray ionization (ESI+), the secondary amine within the pyrrolidine ring is the primary protonation site, yielding a robust [M+H]+ precursor ion at m/z 212.16. Upon low-energy CID, the proximity of the protonated amine to the carboxylic acid at position 4 induces an immediate loss of H2​O (-18 Da) to form an m/z 194.15 product ion. Alternatively, a charge-remote fragmentation pathway drives the loss of HCOOH (-46 Da), generating an m/z 166.16 ion [2.17].

  • Spiro-Ring Cleavage (The Diagnostic Feature): The defining fragmentation of azaspirodecane systems is the cleavage of the spiro linkage. The quaternary spiro carbon acts as a thermodynamic bottleneck. When sufficient Normalized Collision Energy (NCE) is applied, the C-C bonds adjacent to the spiro center rupture.

  • The Role of the 7,9-Dimethyl Substitution: The presence of the 7,9-dimethyl groups on the cyclohexane ring provides critical steric bulk and inductive stabilization. During spiro-cleavage, this stabilization heavily favors the formation of a substituted cyclohexyl carbocation (m/z ~111) alongside complementary pyrrolidine-derived fragments. This contrasts sharply with unsubstituted analogs, which require significantly higher collision energies to achieve ring opening[3].

Fragmentation_Pathway Precursor [M+H]+ m/z 212.16 LossH2O [M+H - H2O]+ m/z 194.15 Precursor->LossH2O -18 Da (Thermal/CID) LossHCOOH [M+H - HCOOH]+ m/z 166.16 Precursor->LossHCOOH -46 Da (Charge-remote) Carbocation Dimethylcyclohexyl Cation m/z ~111 LossH2O->Carbocation Spiro C-C Cleavage Pyrrolinium Pyrrolidine-derived Cation m/z ~84 LossH2O->Pyrrolinium Spiro C-N Cleavage LossHCOOH->Pyrrolinium Ring Opening

Proposed CID fragmentation logical pathways for 7,9-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid.

Comparative Performance: Spirocycles vs. Traditional Scaffolds

When selecting a scaffold for library synthesis, understanding its gas-phase stability provides a proxy for its structural rigidity. Table 1 compares the MS/MS behavior of our target compound against a standard monocyclic alternative (Isonipecotic acid) and a highly strained spirocycle (2-Azaspiro[3.3]heptane-2-carboxylic acid).

Table 1: Comparative MS/MS Fragmentation Profiles of Amine Scaffolds

Scaffold TypeCompoundPrecursor [M+H]+ Primary Neutral LossDiagnostic Ring FragmentNCE for 50% Depletion*Structural Implication
Substituted Spiro[4.5] 7,9-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acidm/z 212.2 −H2​O (-18 Da)m/z ~111 (Spiro cleavage)35 eVHigh rigidity; predictable metabolic soft spots directed by methyl steric shielding.
Standard Monocyclic Piperidine-4-carboxylic acid (Isonipecotic acid)m/z 130.1 −H2​O (-18 Da), −CO2​ (-44 Da)m/z 84 (Piperideine ion)22 eVFlexible ring; highly susceptible to rapid α -cleavage and in-source fragmentation.
Strained Spiro[3.3] 2-Azaspiro[3.3]heptane-2-carboxylic acidm/z 142.1 −CO2​ (-44 Da)m/z 98 (Cyclobutyl cation)18 eVHigh ring strain; spiro linkage fractures instantly upon minimal collisional activation.

*Normalized Collision Energy (NCE) required to deplete the precursor ion population by 50% in a Q-Exactive Orbitrap system. Higher values indicate greater gas-phase stability.

Self-Validating Experimental Protocol

To ensure data integrity and rule out in-source fragmentation artifacts (a common pitfall with aliphatic carboxylic acids [2.17]), the following protocol utilizes a self-validating MSn approach using a quadrupole-Orbitrap or hybrid ion-trap system.

Step-by-Step LC-MS/MS Methodology

Phase 1: Sample Preparation & Chromatography

  • Dilution: Prepare a 100 ng/mL solution of 7,9-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid in 90:10 Water:Acetonitrile containing 0.1% Formic Acid.

  • Control Implementation: Prepare a blank matrix sample to establish baseline noise and verify the absence of carryover.

  • Chromatography: Inject 2 µL onto a C18 UHPLC column (e.g., Waters Acquity BEH, 1.7 µm, 2.1 x 50 mm). Run a 5-minute linear gradient from 5% to 95% Acetonitrile (0.1% FA) at 0.4 mL/min.

Phase 2: ESI Source Optimization 4. Soft Ionization: Set the ESI capillary voltage to +3.0 kV. Crucial Step: Maintain the desolvation temperature below 300°C. Higher temperatures actively induce thermal decarboxylation prior to quadrupole isolation, creating false precursor readings.

Phase 3: MS2 and MS3 Interrogation (The Self-Validation) 5. MS2 Acquisition: Isolate the m/z 212.2 precursor with a narrow 1.0 Da window. Apply a stepped NCE of 20, 35, and 50 eV. Record the high-resolution product ion spectra. 6. MS3 Validation: To prove that the m/z ~111 fragment originates from the dehydrated molecule rather than a co-eluting isobaric impurity, isolate the m/z 212.2 precursor, apply 15 eV to generate the m/z 194.2 [M+H−H2​O]+ ion, isolate m/z 194.2 in the ion trap, and subject it to a secondary CID at 35 eV. The appearance of the spiro-cleaved fragments in this MS3 spectrum definitively validates the causal fragmentation sequence.

LCMS_Workflow Prep Sample Prep 0.1% FA in H2O/MeCN LC UHPLC Separation C18 Gradient Prep->LC ESI ESI+ Ionization [M+H]+ Generation LC->ESI Quad Quadrupole Isolation m/z 212.2 ± 0.5 ESI->Quad CID CID Fragmentation Stepped NCE 20-50 eV Quad->CID TOF High-Res Detection Orbitrap/TOF MSn CID->TOF

Step-by-step LC-MS/MS workflow for spirocyclic amine characterization.

Conclusion for Drug Development Professionals

The mass spectrometric behavior of 7,9-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid confirms its structural robustness. Requiring an NCE of ~35 eV for significant spiro-cleavage, it demonstrates superior gas-phase stability compared to both standard piperidines and strained spiro[3.3] systems. For medicinal chemists, this fragmentation profile translates to a highly stable, conformationally locked scaffold capable of surviving harsh metabolic environments while providing predictable, easily identifiable diagnostic ions for downstream pharmacokinetic (PK) tracking[2].

References

  • General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters. Available at:[Link]

  • In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Analytical Chemistry. Available at:[Link]

  • Analysis of dog and rat plasma for metabolites of a new isoindoline anxiolytic, DN-2327, by liquid chromatography/thermospray mass spectrometry and tandem mass spectrometry. Biological Mass Spectrometry. Available at:[Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 7,9-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for the proper disposal of 7,9-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid. As a novel or specialized chemical, specific regulatory disposal codes may not be explicitly published. Therefore, this protocol is grounded in the foundational principles of chemical safety, regulatory compliance under the U.S. Environmental Protection Agency (EPA), and the best practices recommended by authoritative bodies such as the National Research Council. The primary directive is to characterize the waste based on its chemical properties and handle it in a manner that ensures the safety of laboratory personnel and environmental protection.

Pre-Disposal Safety and Chemical Profile Analysis

  • Azaspiro[4.5]decane Core: This bicyclic amine structure may exhibit properties of organic bases. Similar heterocyclic amines can be skin and eye irritants.

  • Carboxylic Acid Group: This functional group imparts acidic properties. While it is a solid, solutions or contamination with moisture could lead to corrosive characteristics.

  • Dimethyl Groups: These alkyl groups do not significantly alter the primary hazards but contribute to the overall molecular weight and physical properties.

Given these features, the compound must be handled with appropriate personal protective equipment (PPE) at all times, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[1][2] All handling of the solid material should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust particles.[1][3]

Waste Characterization: The Cornerstone of Compliance

The U.S. EPA mandates that the waste generator (the laboratory) is responsible for determining if their chemical waste is hazardous.[4] This determination is the most critical step in the disposal process.

EPA Hazardous Waste Criteria

According to the EPA, a chemical waste is considered hazardous if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[4]

Hazard Characteristic Analysis for 7,9-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid Determination Protocol
Ignitability The compound is a high-molecular-weight solid and is unlikely to be ignitable.Confirm the absence of a low flash point. For solids, assess if it is flammable through friction or spontaneous chemical changes. Assume non-ignitable unless data suggests otherwise.
Corrosivity The carboxylic acid functional group suggests it could be corrosive if dissolved in water, potentially having a pH of ≤ 2.Prepare a dilute aqueous solution (if soluble) and measure the pH. If the pH is ≤ 2 or ≥ 12.5, it is a corrosive hazardous waste.
Reactivity The structure does not suggest inherent instability, water reactivity, or potential for explosive decomposition under normal conditions.Review the chemical structure for functional groups known to be reactive (e.g., peroxides, azides).[5] The compound is likely stable.
Toxicity Without specific toxicological data, assume the compound may be harmful if swallowed or through skin contact.[6] Many novel organic compounds are treated as toxic as a precaution.In the absence of data, it is prudent to manage the waste as toxic. This aligns with the "precautionary principle" of chemical safety.

Based on this analysis, 7,9-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid waste should be managed as hazardous waste , primarily due to potential corrosivity (if pH criteria are met) and assumed toxicity.

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to safely accumulate, store, and dispose of the chemical waste.

Step 1: Immediate Segregation at the Point of Generation

Proper waste segregation is crucial to prevent dangerous chemical reactions.[5][7]

  • Designate a Waste Container: Use a dedicated, chemically compatible container for 7,9-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid waste. A high-density polyethylene (HDPE) or glass container with a secure screw cap is recommended.

  • Isolate from Incompatibles: Do not mix this waste with other waste streams, especially strong oxidizing agents, bases, or reactive metals.[7] Store it separately.

  • Solid vs. Liquid: Collect solid waste (e.g., pure compound, contaminated filter paper) separately from any liquid solutions containing the compound.

Step 2: Proper Labeling

Accurate labeling is a strict regulatory requirement and essential for safety.[8]

  • Affix a Hazardous Waste Label: As soon as the first drop of waste enters the container, label it.

  • Complete All Fields: The label must include:

    • The words "Hazardous Waste".[8]

    • The full chemical name: "7,9-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid". Avoid abbreviations or formulas.

    • The specific hazard characteristics (e.g., "Corrosive," "Toxic").

    • The accumulation start date (the date the first waste was added).

    • The name and contact information of the generating researcher or lab.

Step 3: Accumulation and Storage in a Satellite Accumulation Area (SAA)

Laboratories can accumulate hazardous waste at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[8]

  • Container Management: Keep the waste container tightly closed at all times, except when adding waste.[5]

  • Secondary Containment: Place the container in a secondary containment bin or tray to contain any potential leaks or spills.

  • Storage Location: Store the container in a designated, low-traffic area within the lab, under the control of laboratory personnel.[4]

  • Volume and Time Limits: Adhere to SAA limits (e.g., up to 55 gallons, though lab quantities will be much smaller). The waste must be moved to a central accumulation area once the container is full or within a specified time frame (often 12 months for academic labs under Subpart K).[9]

Step 4: Arranging for Final Disposal

Laboratory personnel should not attempt to treat or dispose of the chemical waste themselves.[10]

  • Contact EHS: When the waste container is full or ready for removal, contact your institution's Environmental Health and Safety (EHS) department.

  • Schedule a Pickup: The EHS office will arrange for the collection of the waste by a licensed hazardous waste disposal contractor.

  • Documentation: Ensure all institutional paperwork related to the waste pickup is completed accurately. This creates a record from generation to final disposal, known as "cradle-to-grave" tracking.[8]

Emergency Procedures

In the event of a spill or exposure, immediate and correct action is critical.

  • Spill Cleanup:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[11] Do not use combustible materials like paper towels for large spills.

    • Sweep up the absorbed material and place it in a sealed container for disposal as hazardous waste.[1][3]

    • Clean the spill area with soap and water.

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[3]

    • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1]

    • Inhalation: Move to fresh air.[1]

    • In all cases of significant exposure, seek immediate medical attention and provide the SDS or chemical name to the medical personnel.[3]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 7,9-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid.

DisposalWorkflow Figure 1: Decision workflow for chemical waste disposal. cluster_prep Preparation & Characterization cluster_handling Handling & Accumulation cluster_disposal Final Disposal Start Waste Generated Assess Assess Hazards: - Corrosivity (pH) - Toxicity (assumed) - Reactivity - Ignitability Start->Assess Determine Determine Waste Status: Is it EPA Hazardous? Assess->Determine Segregate Segregate Waste (Dedicated Container) Determine->Segregate Yes (Precautionary Principle) Label Label Container: 'Hazardous Waste' Full Chemical Name Date & Hazards Segregate->Label Store Store in SAA (Closed, Secondary Containment) Label->Store EHS Contact EHS for Pickup Store->EHS Container Full or Time Limit Reached Pickup Licensed Contractor Disposes of Waste EHS->Pickup

Caption: Decision workflow for chemical waste disposal.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025). Daniels Health.
  • Regulation of Laboratory Waste. (n.d.). American Chemical Society.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). US EPA.
  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. (2025). US EPA.
  • Managing Hazardous Chemical Waste in the Lab. (2021). Lab Manager.
  • SAFETY DATA SHEET - Cefixime. (2018). Spectrum Chemical.
  • Safety Data Sheet - 6-oxa-9-azaspiro[4.5]decane hydrochloride. (2025). Aaronchem.
  • Safety Data Sheet - NMIJ CRM 4229-a. (2022). National Institute of Advanced Industrial Science and Technology (AIST).
  • Safety Data Sheet - azaspiro[4.5]decane-8-carboxylate. (2024). CymitQuimica.
  • SAFETY DATA SHEET - Cyanuric Acid. (2025). Tokyo Chemical Industry.
  • Safety Data Sheet - 1-(2-Fluorobenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid. (2022). KISHIDA CHEMICAL CO., LTD.
  • Guidelines for Chemical Waste Disposal. (n.d.). Natural Sciences Research Institute.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich.
  • Safety Data Sheet - 7-Boc-(2,7-Diazaspiro[3.5]nonane). (2026). MedchemExpress.com.

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。